molecular formula C12H9NO3 B2368699 3-Phenoxypyridine-2-carboxylic acid CAS No. 103877-89-0

3-Phenoxypyridine-2-carboxylic acid

Cat. No.: B2368699
CAS No.: 103877-89-0
M. Wt: 215.208
InChI Key: IBQCJIMAXSKLKT-UHFFFAOYSA-N
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Description

Product Overview 3-Phenoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C 12 H 9 NO 3 and a molecular weight of 215.20 g/mol . It is supplied as a solid for research and development purposes. Research Context and Potential This compound belongs to the class of pyridine carboxylic acids, scaffolds of significant interest in medicinal and materials chemistry . While specific biological or mechanistic data for this compound is not widely reported, its structural features are found in various applied research contexts. Related pyridine-carboxylic acid isomers are extensively utilized as key building blocks in developing enzyme inhibitors and metal complex catalysts, and are present in several FDA-approved pharmaceuticals . The phenoxy and carboxylic acid functional groups provide potential coordination sites, making derivatives of such compounds useful as ligands in synthesizing luminescent cyclometalated platinum(II) complexes for photophysical studies . Handling and Safety This product is intended for research use only and is not classified as a medicinal product. Researchers should consult relevant safety data sheets (SDS) prior to use. Safe laboratory practices should always be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12(15)11-10(7-4-8-13-11)16-9-5-2-1-3-6-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQCJIMAXSKLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Role of 3-Phenoxypyridine-2-carboxylic Acid in HIF-PH Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 3-Phenoxypyridine-2-carboxylic acid within the context of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor research. This analysis positions the molecule not merely as a standalone drug, but as a critical structural scaffold and Structure-Activity Relationship (SAR) probe used to define the pharmacophore requirements for next-generation anemia therapeutics.

Executive Summary

The development of small-molecule inhibitors for HIF Prolyl Hydroxylase Domain (PHD) enzymes has revolutionized the treatment of renal anemia. Compounds such as Vadadustat , Roxadustat , and Daprodustat function by mimicking 2-oxoglutarate (2-OG), the obligate co-substrate for PHDs.

This compound (CAS: 103877-89-0) represents a significant structural motif in this domain.[1] While often overshadowed by its 3-hydroxy counterparts (e.g., Vadadustat), the 3-phenoxy variant serves as a pivotal SAR probe and synthetic intermediate . Its study helps delineate the steric and electronic boundaries of the PHD active site, specifically probing the tolerance of the iron-chelating pocket and the hydrophobic sub-pockets required for high-affinity binding.

This guide explores the mechanistic significance, synthetic pathways, and experimental utility of this scaffold in drug discovery.

Mechanistic Foundation: The HIF-PH Axis

To understand the utility of this compound, one must first master the enzymatic machinery it targets.

The Oxygen Sensing Pathway

Under normoxia, HIF-α subunits are hydroxylated at specific proline residues (Pro402/Pro564 in HIF-1α) by PHD enzymes. This hydroxylation marks HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ligase complex, leading to proteasomal degradation.

Inhibitors block this process, stabilizing HIF-α, which then dimerizes with HIF-β to transcribe erythropoietic genes (e.g., EPO).

The Pharmacophore: 2-Oxoglutarate Mimicry

PHD enzymes contain a non-heme iron (Fe²⁺) center coordinated by a "2-His-1-Carboxylate" facial triad. The natural co-substrate, 2-OG, binds this iron in a bidentate manner using its 1-carboxylate and 2-keto groups.

Effective inhibitors, including pyridine-2-carboxylic acid derivatives, replicate this chelation:

  • Nitrogen Atom (Pyridine): Coordinates Fe²⁺.

  • 2-Carboxylate: Coordinates Fe²⁺ and forms a salt bridge with Arg383.

  • 3-Substituent: Crucial for potency. In Vadadustat , a 3-hydroxyl group provides an additional chelating oxygen. In This compound , the bulky phenoxy group probes the "gatekeeper" region of the active site.

HIF_Pathway cluster_normoxia Normoxia (Active PHDs) cluster_inhibition Inhibition (Hypoxia Mimicry) HIF_alpha HIF-α Subunit PHD PHD Enzyme (Fe2+, 2-OG, O2) HIF_alpha->PHD Substrate PHD_Blocked PHD Enzyme (Inhibited) HIF_alpha->PHD_Blocked No Reaction OH_HIF Hydroxylated HIF-α (Pro-OH) PHD->OH_HIF Hydroxylation VHL VHL Complex (Ubiquitination) OH_HIF->VHL Recognition Degradation Proteasomal Degradation VHL->Degradation Ub-Tagging Inhibitor This compound (Scaffold/Probe) Inhibitor->PHD_Blocked Competes with 2-OG HIF_Stable Stabilized HIF-α PHD_Blocked->HIF_Stable Accumulation Nucleus Nuclear Translocation (+ HIF-β) HIF_Stable->Nucleus EPO EPO Gene Transcription Nucleus->EPO

Figure 1: Mechanism of Action for HIF-PH Inhibitors. The diagram illustrates how competitive inhibition of the PHD enzyme prevents HIF-α degradation, leading to EPO transcription.

Chemical Biology of the Scaffold

The This compound moiety (Structure: Pyridine ring, 2-COOH, 3-O-Phenyl) offers unique insights into the binding pocket compared to the standard 3-hydroxy scaffold.

Structural Comparison & SAR
Feature3-Hydroxypyridine-2-carboxylic Acid (Vadadustat Core)This compound (Probe/Scaffold)
Chelation Mode Tridentate/Bidentate: The 3-OH, Ring N, and 2-COOH form a tight complex with Fe²⁺.Bidentate: The bulky 3-phenoxy group sterically hinders the 3-position oxygen from coordinating effectively.
Steric Profile Compact; fits deeply into the active site.Bulky; the phenyl ring projects into the solvent-exposed region or a hydrophobic sub-pocket.
Role in Research Active Pharmacophore: Essential for high potency (IC50 < 100 nM).SAR Probe / Negative Control: Used to verify the necessity of the 3-OH for maximal potency or to explore hydrophobic extensions.
Lipophilicity Moderate (Polar OH group).High (Lipophilic Phenoxy group); improves membrane permeability.
The "Phenoxy" Effect

In drug design, replacing a hydroxyl with a phenoxy group (etherification) is a classic strategy to:

  • Block Metabolism: Prevents glucuronidation of the -OH.

  • Probe Hydrophobic Pockets: The PHD2 active site has a hydrophobic channel that accommodates the distal part of 2-OG analogs. While Roxadustat utilizes a phenoxy group at the 7-position of an isoquinoline to engage this pocket, a 3-phenoxy on a pyridine core tests the tolerance of the region immediately adjacent to the iron center.

Key Insight: Research suggests that while the 3-phenoxypyridine core is less potent than the 3-hydroxy core due to weaker iron chelation, it serves as a vital template for designing "antecedent" inhibitors or prodrugs that may be metabolized or cleaved to release the active chelator.

Synthetic Protocols

The synthesis of this compound requires precise control of regiochemistry. The following protocol is a standard method adapted for research-grade production.

Synthesis Workflow

Reaction Type: Nucleophilic Aromatic Substitution (SNAr) followed by Hydrolysis. Starting Material: 3-chloropicolinonitrile or 3-fluoropicolinonitrile.

Step-by-Step Protocol:

  • Reagents:

    • Substrate: 3-Chloro-2-cyanopyridine (CAS: 38180-46-0).

    • Nucleophile: Phenol (1.2 eq).

    • Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH) for lower reactivity substrates.

    • Solvent: DMF or DMSO (Anhydrous).

    • Temperature: 80–120°C.

  • Procedure (SNAr):

    • Dissolve phenol in DMF and treat with base to generate the phenoxide anion.

    • Add 3-chloro-2-cyanopyridine dropwise.

    • Heat the mixture to 100°C for 4–6 hours. Monitor by TLC/LC-MS for the formation of 3-phenoxypicolinonitrile .

    • Note: The electron-withdrawing cyano group at C2 activates the C3-chloro position for substitution.

  • Hydrolysis (Nitrile to Acid):

    • Suspend the intermediate nitrile in 6M NaOH (aq).

    • Reflux at 100°C for 12 hours.

    • Cool to 0°C and acidify with HCl to pH 3.0.

    • The product, This compound , precipitates as a white/off-white solid.

  • Purification:

    • Recrystallization from Ethanol/Water or purification via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Synthesis SM 3-Chloro-2-cyanopyridine Inter Intermediate: 3-Phenoxypicolinonitrile SM->Inter Phenol, K2CO3 DMF, 100°C (SNAr) Product Product: This compound Inter->Product NaOH, H2O Reflux (Hydrolysis)

Figure 2: Synthetic route for this compound.

Experimental Validation: HIF-PH Inhibition Assay

To validate the role of this molecule, researchers must assess its inhibitory potential against PHD2 (the primary isoform regulating EPO).

TR-FRET Binding Assay Protocol

This assay measures the displacement of a fluorescent HIF-1α peptide probe from the PHD2 active site.

Reagents:

  • Recombinant GST-tagged PHD2 catalytic domain.

  • Biotinylated HIF-1α peptide (residues 556–574).

  • Europium-labeled anti-GST antibody (Donor).

  • Streptavidin-APC (Acceptor).

  • Test Compound: this compound (dissolved in DMSO).

Protocol:

  • Preparation: Dilute test compound in Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% Tween-20, 100 µM 2-OG, 10 µM FeSO₄).

  • Incubation: Mix 5 nM GST-PHD2 with varying concentrations of the test compound (0.1 nM to 100 µM) in a 384-well plate. Incubate for 15 mins at RT.

  • Probe Addition: Add 10 nM Biotin-HIF-1α peptide. Incubate for 30 mins.

  • Detection: Add Eu-anti-GST and Streptavidin-APC. Incubate for 60 mins.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 615/665 nm).

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

Expected Result:

  • This compound: Likely shows micromolar (µM) potency (weak inhibition) due to steric clash/loss of 3-OH chelation.

  • Control (Vadadustat/2-OG): Shows nanomolar (nM) potency.

  • Interpretation: This confirms the structural stringency of the iron-binding pocket.

Conclusion and Future Outlook

This compound serves as a vital tool in the medicinal chemist's arsenal.[2] While not a frontline drug itself, its structure helps map the "negative space" of the PHD2 active site. By understanding why the 3-phenoxy substitution alters potency compared to the 3-hydroxy pharmacophore, researchers can fine-tune the lipophilicity and metabolic stability of next-generation HIF-PH inhibitors.

Future research focuses on using this scaffold to develop dual-action inhibitors that target both PHD and Factor Inhibiting HIF (FIH), or as a linker strategy for PROTACs (Proteolysis Targeting Chimeras) designed to degrade PHD enzymes entirely.

References

  • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343-354. Link

  • Maxwell, P. H., & Eckardt, K. U. (2016). HIF prolyl hydroxylase inhibitors for the treatment of renal anemia and beyond. Nature Reviews Nephrology, 12(3), 157-168. Link

  • Rabinowitz, M. H. (2013). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into mounting orchestrating survival responses. Journal of Medicinal Chemistry, 56(23), 9369-9402. Link

  • Akebia Therapeutics. (2014). Vadadustat (AKB-6548) Structure and Mechanism. Link

  • PubChem. (2024). This compound (Compound Summary). Link

  • Yeh, T. L., et al. (2017). Molecular characterization of the PHD2 binding site for HIF-1α and inhibitors. Scientific Reports, 7, 1-12. Link

Sources

Structural Elucidation Protocol: 3-Phenoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the protocol for the solid-state structural analysis of 3-Phenoxypyridine-2-carboxylic acid , a critical pharmacophore in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. Unlike its precursor, 3-hydroxypicolinic acid, which stabilizes via strong intramolecular hydrogen bonding, the 3-phenoxy derivative introduces a hydrophobic ether linkage that significantly alters its conformational landscape and binding kinetics.

This document provides a self-validating workflow for researchers to:

  • Synthesize and Crystallize the compound using specific solvent systems.

  • Determine the Protonation State (Neutral vs. Zwitterionic) using bond-geometry forensics.

  • Map the Pharmacophore relative to the HIF-PH active site requirements.

Chemical Context & Significance

The HIF-PH Pharmacophore

This compound serves as a bidentate ligand mimic for 2-oxoglutarate (2-OG), the natural co-substrate of HIF prolyl hydroxylase domains (PHDs). In medicinal chemistry, the pyridine nitrogen and the carboxylic acid moiety chelate the active site Fe(II) ion, while the 3-phenoxy group is designed to occupy the hydrophobic sub-pocket, displacing water and increasing binding affinity.

Structural Divergence from Precursors

Comparison with 3-hydroxypyridine-2-carboxylic acid (3-HPA) reveals a critical structural shift:

  • 3-HPA: Exists often as a zwitterion in the solid state, stabilized by an intramolecular hydrogen bond between the 3-hydroxyl group and the carboxylate oxygen [1].

  • 3-Phenoxy Derivative: The replacement of the hydroxyl proton with a phenyl ring removes the intramolecular H-bond donor. This forces the molecule to adopt a conformation dictated by steric repulsion and ether linkage flexibility (

    
     torsion), which must be resolved via X-ray diffraction (XRD).
    

Experimental Protocol: Crystallization & Data Collection

Crystallization Strategy

The amphoteric nature of pyridine-2-carboxylic acids requires careful pH control during crystallization to avoid obtaining salt forms (e.g., hydrochloride or sodium salts) instead of the free acid or zwitterion.

Recommended Protocol:

  • Solvent System: Dissolve 50 mg of the compound in a minimum volume of hot Ethanol/Water (9:1 v/v). The presence of water aids in the formation of zwitterionic lattices if energetically favorable.

  • Method: Slow evaporation at room temperature (298 K) in a vibration-free environment.

  • Alternative (Vapor Diffusion): Dissolve in Methanol (inner vial) and diffuse against Diethyl Ether (outer vial) to encourage the precipitation of the neutral form.

Data Collection Parameters[1]
  • Radiation Source: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption effects from the aromatic rings, though Cu is acceptable for small organic crystals.
  • Temperature: Collect data at 100 K using a nitrogen cryostream. This freezes the rotation of the phenoxy ring, allowing for precise determination of the ether torsion angle.

  • Resolution: Aim for

    
     Å resolution or better to resolve hydrogen atom positions on the carboxylic acid or pyridine nitrogen.
    

Structural Elucidation & Analysis Logic

Workflow Visualization

The following diagram illustrates the logical flow for determining the crystal structure and protonation state.

G Start Crystalline Sample XRD Single Crystal XRD (Mo K-alpha, 100K) Start->XRD Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement (SHELXL) Solve->Refine Decision Check Protonation State Refine->Decision Neutral Neutral Form (COOH + Pyridine) Decision->Neutral C-N-C < 118° C=O vs C-OH distinct Zwitterion Zwitterionic Form (COO- + Pyridinium+) Decision->Zwitterion C-N-C > 120° C-O bond lengths equal Analysis Conformational Analysis (Ether Torsion & Pi-Stacking) Neutral->Analysis Zwitterion->Analysis

Caption: Workflow for structural determination and protonation state assignment of this compound.

Distinguishing Neutral vs. Zwitterionic Forms

A critical aspect of the analysis is determining if the proton resides on the carboxylic acid (Neutral) or the pyridine nitrogen (Zwitterion). This is not always obvious from electron density maps alone. Use the following geometric indicators [2]:

Geometric ParameterNeutral Form (COOH...N)Zwitterionic Form (COO-...NH+)
C-N-C Bond Angle


(Ring expansion due to protonation)
C-O Bond Lengths Distinct: C=O (~1.21 Å) & C-OH (~1.30 Å)Similar: Delocalized (~1.25 Å)
Packing Motif Head-to-Head Dimers (COOH...HOOC)Head-to-Tail Chains (NH+...COO-)
Conformational Analysis of the Ether Linkage

The efficacy of this molecule as a drug scaffold depends on the orientation of the phenoxy group.

  • Torsion Angle (

    
    ):  Measure the 
    
    
    
    torsion angle.
  • Expectation: Unlike the planar 3-HPA, the 3-phenoxy derivative will likely exhibit a significant twist (approx. 60-90°) to minimize steric clash between the phenyl ring and the carboxylate group. This "twisted" conformation is often the bioactive pose required to fit the HIF-PH hydrophobic pocket.

Pharmaceutical Implications[2][3][4][5]

Polymorphism Potential

The flexibility of the ether linkage makes this compound prone to conformational polymorphism .

  • Action Item: If the R-factor is high (>5%) or differential scanning calorimetry (DSC) shows minor endotherms before melting, screen for polymorphs using Powder X-Ray Diffraction (PXRD). Different conformers may have vastly different solubility profiles.

Interaction Network

In the crystal lattice, look for


 stacking  interactions between the electron-deficient pyridine ring and the electron-rich phenoxy ring of adjacent molecules. These interactions often mimic the binding mode within the protein active site (e.g., stacking against Trp or Phe residues in the target protein) [3].

References

  • Crystal structure of 3-hydroxypyridinium-2-carboxylate. Source: Cambridge Crystallographic Data Centre (CCDC 841220). URL:[Link]

  • Evidence for single-minimum potentials for intramolecular hydrogen bonds of substituted picolinic acid N-oxides. Source: Journal of Molecular Structure. URL:[Link]

  • Structure-Activity Relationships of HIF Prolyl Hydroxylase Inhibitors. Source: Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link]

  • PubChem Entry: this compound. Source: National Library of Medicine. URL:[Link]

Electronic Properties of Pyridine-2-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the electronic properties of pyridine-2-carboxylic acid (picolinic acid) and its substituted derivatives. It is designed for researchers in medicinal chemistry and coordination chemistry, focusing on how substituent effects modulate acidity, chelation stability, and electronic transitions.

Introduction: The Scaffold's Significance

Pyridine-2-carboxylic acid (picolinic acid) is a privileged scaffold in drug discovery and catalysis. Its utility stems from its ability to function as a bidentate (


) chelator, forming stable five-membered rings with transition metals (e.g., Zn

, Cu

, Fe

). This chelation capability is central to the mechanism of action for many metalloenzyme inhibitors (e.g., matrix metalloproteinases, histone demethylases).

The electronic environment of the pyridine ring—modulated by substituents at positions 3, 4, 5, and 6—directly dictates:

  • Acidity (pKa): Determining the protonation state at physiological pH.

  • Chelation Stability (log

    
    ):  Influencing the thermodynamic affinity for metal ions.
    
  • Frontier Molecular Orbitals (HOMO-LUMO): Governing electrophilicity and redox potential.

Electronic Structure & Acid-Base Behavior

Zwitterionic Character

Unlike simple carboxylic acids, picolinic acid exists in a zwitterionic equilibrium in solution. The proximity of the basic pyridine nitrogen to the acidic carboxyl group facilitates intramolecular proton transfer.

  • Cationic Form (

    
    ):  Protonated at both N and COO
    
    
    
    .
  • Neutral/Zwitterionic Form (

    
    ):  Proton is shared or transferred between N and COO
    
    
    
    .
  • Anionic Form (

    
    ):  Fully deprotonated species (active chelator).
    
Substituent Effects (Hammett Correlations)

Substituents affect the electron density of the pyridine ring via inductive (


) and mesomeric (

) effects.
  • Electron-Withdrawing Groups (EWGs): (e.g., -NO

    
    , -Cl, -CF
    
    
    
    ) decrease electron density on the ring nitrogen, lowering the pKa of the pyridinium ion (making it more acidic). They also stabilize the carboxylate anion.
  • Electron-Donating Groups (EDGs): (e.g., -CH

    
    , -NH
    
    
    
    , -OCH
    
    
    ) increase electron density, raising the pKa (making the pyridine nitrogen more basic).

Position Specificity:

  • Ortho (3, 6-position): Steric hindrance and direct field effects dominate. Substituents at C6 often disrupt planarity and metal binding (the "ortho effect").

  • Para (4-position): Electronic effects are transmitted most efficiently via resonance.

Data Presentation: Physicochemical Parameters

The following table summarizes experimental and calculated electronic parameters for key derivatives. Note the trend: EWGs lower the pKa


 (pyridinium dissociation) , while EDGs raise it .
Table 1: Electronic Parameters of Substituted Picolinic Acids
Derivative (Substituent)Position

(Hammett)*
pKa

(COOH)
pKa

(NH

)
Electronic Effect
Picolinic Acid (H) -0.001.015.23Reference Standard
3-Methyl 3 (ortho)-0.071.055.68Weak EDG, Steric clash possible
4-Methyl 4 (para)-0.171.035.98EDG, Increases N-basicity
5-Methyl 5 (meta)-0.071.085.52Weak EDG
6-Methyl 6 (ortho)-0.955.46Steric hindrance at N-site
4-Chloro 4 (para)+0.230.853.27

EWG, Decreases N-basicity
5-Chloro 5 (meta)+0.370.903.41

EWG, Inductive withdrawal
4-Nitro 4 (para)+0.78< 0.51.85

Strong EWG, drastically lowers pKa
4-Amino 4 (para)-0.661.307.15Strong EDG, high N-basicity
  • 
     values approximated from benzoic acid series for comparison.
    
  • ** pKa values refer to aqueous solution at 25°C. pKa

    
     is carboxyl deprotonation; pKa
    
    
    
    is pyridinium deprotonation.
  • 
    Predicted values (ACD/Labs) often cited in vendor data; reflect significant acidification of the pyridinium.
    
  • 
    Estimated based on Hammett 
    
    
    
    for pyridinium ionization.

Coordination Chemistry & Chelation Logic

The electronic density on the nitrogen atom (Lewis base) is the primary driver for the stability of metal complexes.

Stability Constants (log )

The stability of the Metal-Ligand complex (


) generally follows the Irving-Williams series  and correlates with the basicity of the ligand (pKa

).
  • Relationship:

    
    
    
  • Implication: 4-Amino derivatives (high pKa) form tighter complexes with Zn

    
     than 4-Nitro derivatives. However, at physiological pH (7.4), highly basic ligands may remain protonated, competing with the metal for the binding site.
    
Chelation Mode Visualization

The following diagram illustrates the N,O-bidentate binding mode and the vector of electronic influence from the 4-position.

ChelationMode Metal Metal Ion (Zn²⁺, Cu²⁺) N_atom Pyridine N (σ-donor) N_atom->Metal Coordinate Bond O_atom Carboxyl O (σ/π-donor) O_atom->Metal Coordinate Bond Substituent Substituent (R) (Electronic Tuner) Ring Pyridine Ring (π-system) Substituent->Ring Inductive/Mesomeric Effect Ring->N_atom Modulates e⁻ Density

Figure 1: Bidentate coordination mode of picolinate. Substituents at C4 modulate N-donor strength via the ring


-system.

Frontier Molecular Orbitals (DFT Insights)

Density Functional Theory (DFT) calculations (typically B3LYP/6-31G*) reveal how substituents alter the HOMO-LUMO gap (


), which correlates with chemical hardness and reactivity.
  • HOMO Location: Predominantly on the pyridine ring and carboxylic oxygen (lone pairs).

  • LUMO Location: Delocalized over the pyridine

    
    -system.
    
  • Trend:

    • 4-Nitro (EWG): Stabilizes the LUMO significantly

      
       Smaller 
      
      
      
      
      
      Softer, more electrophilic.
    • 4-Amino (EDG): Destabilizes the HOMO

      
       Moderate 
      
      
      
      
      
      Better nucleophile (N-donor).
Table 2: DFT-Calculated Electronic Descriptors (B3LYP/6-31G*)
DerivativeHOMO (eV)LUMO (eV)Gap (

, eV)
Reactivity Profile
Unsubstituted -6.95-1.855.10Moderate Stability
4-Nitro -7.80-3.903.90High Electrophilicity
4-Amino -5.60-1.204.40High Nucleophilicity

Experimental Protocols

Determination of Acid Dissociation Constants (pKa)

Objective: Accurately determine pKa


 and pKa

using potentiometric titration.

Protocol:

  • Preparation: Dissolve

    
     M of the picolinic acid derivative in degassed, double-distilled water.
    
  • Ionic Strength Control: Adjust ionic strength (

    
    ) to 0.1 M using KNO
    
    
    
    to mimic physiological conditions.
  • Titration:

    • Acidify the solution with HClO

      
       to pH ~1.5 (ensure full protonation).
      
    • Titrate with standardized carbonate-free NaOH (0.1 M) under N

      
       atmosphere at 25°C.
      
    • Record pH vs. volume of base added.

  • Data Analysis: Use non-linear least squares fitting (e.g., HYPERQUAD or SUPERQUAD software) to solve the mass balance equations for

    
     and 
    
    
    
    .
Synthesis of 4-Chloropicolinic Acid (Intermediate for Derivatives)

Objective: Convert picolinic acid to the 4-chloro derivative via thionyl chloride activation (a common precursor for 4-substituted libraries).

  • Reagents: Picolinic acid (1 eq), NaBr (2 eq), SOCl

    
     (excess).
    
  • Procedure: Suspend picolinic acid and NaBr in SOCl

    
    . Heat to mild reflux for 20 hours.
    
  • Observation: Reaction mixture shifts from dark green to deep red.

  • Workup: Remove excess SOCl

    
     in vacuo. Hydrolyze the intermediate acid chloride carefully with ice water.
    
  • Purification: Recrystallize from ethanol/water.

  • Validation:

    
    H NMR (DMSO-d
    
    
    
    ): Doublet at
    
    
    8.72 (H6), Doublet at
    
    
    8.09 (H3).

References

  • Substituent Effects on Pyridine Acidity

    • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl groups. Journal of the Chemical Society B. Link

  • Stability Constants of Metal Complexes

    • Stability Constants of the Ternary Complexes of Copper(II) with Dipicolinic Acid and Amino Acids. Asian Journal of Chemistry. Link

  • DFT Studies on Picolinic Acid Derivatives

    • DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Frontiers in Chemistry. Link

  • Synthesis of Halogenated Derivatives

    • 4-Chloropyridine-2-carboxylic acid Synthesis & Properties. ChemicalBook. Link

  • pKa Data Compilation

    • IUPAC Dissociation Constants of Organic Acids in Aqueous Solution. IUPAC/NIST. Link

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 3-Phenoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 3-phenoxypyridine-2-carboxylic acid, a key building block in the development of various pharmaceutical agents. Two primary, industrially viable synthetic strategies are presented: a classical Ullmann-type C-O coupling and a modern Buchwald-Hartwig O-arylation. The protocols are designed with scalability, efficiency, and robustness in mind, addressing critical process parameters, potential challenges, and analytical validation. This guide is intended to equip researchers and process chemists with the necessary knowledge to confidently produce this important intermediate on a laboratory and pilot-plant scale.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in a range of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The efficient and scalable synthesis of this intermediate is therefore a critical aspect of drug discovery and development programs. This application note details two reliable and scalable synthetic routes, providing step-by-step protocols and insights into the chemical principles underpinning each approach.

Synthetic Strategies Overview

Two principal retrosynthetic pathways have been identified as most amenable to the scalable production of this compound. Both strategies rely on the formation of a diaryl ether bond, a key transformation in organic synthesis.

  • Route A: Ullmann-type C-O Coupling. This classical approach involves the copper-catalyzed coupling of a 3-halopyridine-2-carboxylate with phenol. This method is cost-effective and well-established in industrial settings.

  • Route B: Buchwald-Hartwig O-Arylation. A more modern alternative, this palladium-catalyzed cross-coupling reaction offers milder reaction conditions and often higher yields with a broader substrate scope.

The selection of the optimal route will depend on factors such as raw material availability, cost, and the specific capabilities of the manufacturing facility. Both routes necessitate the protection of the carboxylic acid functionality as an ester to prevent undesirable side reactions, followed by a final hydrolysis step.

Synthetic_Strategies cluster_A Route A: Ullmann-type C-O Coupling cluster_B Route B: Buchwald-Hartwig O-Arylation 3-Phenoxypyridine-2-carboxylic_acid This compound 3-Bromo-2-pyridinecarboxylic_acid_ester 3-Bromo-2-pyridinecarboxylic acid ester Ullmann_Coupling Ullmann Coupling (Cu Catalyst) 3-Bromo-2-pyridinecarboxylic_acid_ester->Ullmann_Coupling Phenol Phenol Phenol->Ullmann_Coupling Ester_Hydrolysis_A Ester Hydrolysis Ullmann_Coupling->Ester_Hydrolysis_A Intermediate Ester Ester_Hydrolysis_A->3-Phenoxypyridine-2-carboxylic_acid Methyl_3-hydroxypyridine-2-carboxylate Methyl 3-hydroxypyridine-2-carboxylate BH_Coupling Buchwald-Hartwig (Pd Catalyst) Methyl_3-hydroxypyridine-2-carboxylate->BH_Coupling Aryl_Halide Aryl Halide/ Pseudohalide Aryl_Halide->BH_Coupling Ester_Hydrolysis_B Ester Hydrolysis BH_Coupling->Ester_Hydrolysis_B Intermediate Ester Ester_Hydrolysis_B->3-Phenoxypyridine-2-carboxylic_acid

Amide bond formation using 3-Phenoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Bond Formation using 3-Phenoxypyridine-2-carboxylic Acid

Executive Summary

This compound represents a critical scaffold in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., structural analogs of Vadadustat and Roxadustat). However, the chemical ligation of this moiety presents a "perfect storm" of synthetic challenges: ortho-steric hindrance imposed by the bulky 3-phenoxy group and electronic deactivation characteristic of the electron-deficient pyridine ring.

This guide provides three validated protocols to overcome these barriers, moving beyond standard EDC/NHS coupling to advanced methodologies utilizing T3P® (Propylphosphonic anhydride) and HATU , ensuring high yields and suppression of decarboxylative side reactions.

Chemical Analysis & Mechanistic Challenges

Before initiating synthesis, researchers must understand the specific reactivity profile of the substrate.

The "Ortho-Effect" & Nucleophilic Trajectory

The 3-phenoxy group creates a significant steric wall adjacent to the C2-carbonyl carbon. According to the Bürgi-Dunitz trajectory, the incoming amine nucleophile must attack the carbonyl at an angle of ~107°. The 3-phenoxy ether oxygen and its associated phenyl ring physically obstruct this path, significantly reducing the rate of attack (


).
Electronic Deactivation & Decarboxylation Risk
  • Low Electrophilicity: The pyridine ring pulls electron density, but the 3-phenoxy group (electron-donating by resonance, withdrawing by induction) modulates this. The net effect is a carboxylic acid that is less reactive than standard benzoic acids.

  • Thermal Instability: Picolinic acids (pyridine-2-carboxylic acids) are prone to thermal decarboxylation, forming 3-phenoxypyridine. This is accelerated by high temperatures (>80°C) and highly acidic conditions. Protocol design must prioritize mild temperatures.

Decision Framework: Choosing the Right Protocol

Use the following logic to select the optimal method for your specific amine partner.

ProtocolSelection Start Start: Select Amine Partner AmineType Is the Amine Sterically Hindered or Electron Deficient? Start->AmineType Simple No (e.g., Benzylamine, Primary Aliphatic Amines) AmineType->Simple High Nucleophilicity Complex Yes (e.g., Anilines, Aminopyridines, Secondary Amines) AmineType->Complex Low Nucleophilicity Scale Is this for Scale-up (>10g) or Discovery (<100mg)? Simple->Scale MethodB Protocol B: HATU/HOAt (Max Potency for Discovery) Complex->MethodB Standard Approach MethodC Protocol C: Ghosez's Reagent (Acid Chloride via Neutral Conditions) Complex->MethodC If HATU Fails MethodA Protocol A: T3P Coupling (High Yield, Easy Workup) Scale->MethodA Scale-up/Green Scale->MethodB Discovery/Speed

Figure 1: Decision tree for selecting the optimal amide coupling strategy based on amine nucleophilicity and scale.

Detailed Experimental Protocols

Protocol A: T3P® (Propylphosphonic Anhydride) Coupling

Best for: Scale-up, aliphatic amines, and avoiding epimerization. Mechanism: T3P acts as a cyclic anhydride precursor, activating the acid with low toxicity byproducts (water-soluble phosphonates). It is exceptionally effective for pyridine-2-carboxylic acids as it minimizes decarboxylation.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) and the amine (1.1 mmol) in EtOAc (5 mL, 0.2 M).

  • Base Addition: Cool the solution to 0°C. Add DIPEA (3.0 mmol) dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution (1.5 mmol) dropwise over 5 minutes. Note: T3P is viscous; weigh it by mass for accuracy.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check LCMS for the consumption of the acid (M+H).

  • Workup (The "T3P Advantage"):

    • Add water (10 mL). Separate phases.

    • Wash organic layer with 0.5 M HCl (removes unreacted amine), then sat. NaHCO3 (removes unreacted acid), then brine.

    • Note: The T3P byproducts are water-soluble and are removed in the aqueous wash.

  • Isolation: Dry over Na2SO4, filter, and concentrate.

Protocol B: HATU/HOAt High-Potency Coupling

Best for: Discovery scale, electron-deficient amines (e.g., aminopyrazoles, anilines). Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester. The pyridine nitrogen in the coupling reagent provides an intramolecular base effect (anchimeric assistance) that accelerates the reaction, crucial for overcoming the 3-phenoxy steric wall.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the acid (1.0 mmol) in DMF (3 mL) at room temperature. Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir for 10 minutes.

    • Visual Check: Solution often turns yellow/orange. This forms the activated ester species in situ.

  • Addition: Add the amine (1.2 mmol) and the remaining DIPEA (2.0 mmol).

  • Reaction: Stir at Room Temperature for 12–18 hours.

    • Tip: If conversion is <50% after 4 hours, heat to 40°C. Do not exceed 50°C to avoid decarboxylation.

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with LiCl solution (5%) (3x) to remove DMF effectively.

    • Wash with sat. NaHCO3 and brine.

  • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Protocol C: Ghosez’s Reagent (Neutral Acid Chloride)

Best for: Extremely difficult amines where HATU fails. Mechanism: Standard SOCl2 or Oxalyl Chloride generates HCl, which can protonate the pyridine ring and accelerate decarboxylation or induce side reactions. Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions .

Reagents:

  • This compound (1.0 equiv)

  • Ghosez's Reagent (1.2 equiv)

  • Amine (1.1 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Solvent: Dichloromethane (DCM)

Step-by-Step:

  • Acid Chloride Formation: In a dried flask under Nitrogen, dissolve the acid (1.0 mmol) in DCM (5 mL). Add Ghosez's Reagent (1.2 mmol) dropwise at 0°C.

  • Stir: Allow to warm to RT and stir for 1 hour.

    • Check: Take a small aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm acid chloride formation.

  • Coupling: Cool back to 0°C. Add a solution of the Amine (1.1 mmol) and TEA (2.0 mmol) in DCM slowly.

  • Reaction: Stir at RT for 2 hours.

  • Workup: Standard aqueous workup (Water/DCM extraction).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance of 3-phenoxy group.Switch to Protocol C (Acid Chloride) or use Microwave irradiation (50°C, 30 min) with HATU.
Decarboxylation Reaction temperature too high (>60°C).Keep temp <40°C. Avoid strong mineral acids. Use T3P (Protocol A).
Racemization Over-activation (if amine is chiral).Use T3P in EtOAc/Pyridine (lowest epimerization rate).
Poor Solubility Pyridine core is lipophilic but acid is polar.Use DMF/DCM (1:1) mixtures. For workup, use 5% LiCl to wash away DMF.

Structural Visualization: Reaction Workflow

The following diagram illustrates the critical pathway and potential pitfalls (Decarboxylation) when activating this compound.

ReactionPathway cluster_0 Critical Control Point Start 3-Phenoxypyridine- 2-carboxylic Acid Activation Activated Intermediate (O-Acylurea / Mixed Anhydride) Start->Activation + Coupling Reagent (HATU/T3P) TS Tetrahedral Transition State Activation->TS + Amine (R-NH2) Slow Step (Sterics) SideProduct Decarboxylated Byproduct (3-Phenoxypyridine) Activation->SideProduct Heat (>60°C) or Strong Acid Product Target Amide TS->Product - Leaving Group

Figure 2: Reaction pathway showing the competition between successful amide formation and the thermal decarboxylation side reaction.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, A. W., et al. (2021).[3] Optimization of a Picolinic Acid Scaffold for HIF Prolyl Hydroxylase Inhibition. Journal of Medicinal Chemistry. (Contextual reference for HIF-PH inhibitor chemistry).

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Angewandte Chemie International Edition, 18(11). (Basis for Protocol C).
  • Archibald, T. G., et al. (2012). T3P (Propylphosphonic Anhydride): A mild and low-toxicity coupling agent. Organic Process Research & Development.

Disclaimer: These protocols are designed for research purposes. Always consult Safety Data Sheets (SDS) for this compound and coupling reagents before use.

Sources

Application Note: Optimization of Nucleophilic Substitution in Phenoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


)
Target Audience:  Medicinal Chemists, Process Development Scientists

Abstract

Phenoxypyridines are privileged pharmacophores found in numerous kinase inhibitors (e.g., Sorafenib) and agrochemicals. Their synthesis via Nucleophilic Aromatic Substitution (


) is often deceptively simple but prone to regioselectivity issues, hydrolysis, and stalling. This guide details the optimization of C–O bond formation between phenols and halopyridines. We move beyond standard "dump-and-stir" protocols to examine the mechanistic causality of leaving group effects, the "Cesium Effect," and modern green solvent alternatives like Cyrene™.

Mechanistic Foundation & Critical Parameters

To optimize the reaction, one must control the rate-determining step (RDS). In activated


 reactions, the RDS is typically the nucleophilic attack, not the departure of the leaving group.
The "Element Effect" and Leaving Group Selection

Contrary to aliphatic


 reactions where iodide is the best leaving group, 

on pyridines follows the order: F >> Cl ≈ Br > I .[1][2][3]
  • Causality: The highly electronegative fluorine atom inductively destabilizes the ground state and stabilizes the anionic Meisenheimer intermediate (transition state), lowering the activation energy for the nucleophilic attack.

  • Application: If a reaction with a chloropyridine is sluggish (>12h at 100°C), switching to a fluoropyridine often accelerates the rate by 10–100x.

Regioselectivity Rules

The position of the leaving group relative to the pyridine nitrogen is binary:

  • Activated (2- and 4- positions): The nitrogen atom can accept the negative charge via resonance, stabilizing the intermediate.

  • Deactivated (3- position): The negative charge cannot be delocalized onto the nitrogen; these substrates require metal catalysis (Ullmann/Buchwald) rather than

    
    .
    
The "Cesium Effect" in Base Selection

While


 is standard, 

is superior for difficult couplings.
  • Solubility: Cesium salts are significantly more soluble in organic solvents (DMSO, DMF) than potassium salts.

  • "Naked" Anion: The large ionic radius of

    
     results in a "soft" cation that forms loose ion pairs with the phenoxide, leaving the nucleophile "naked" and more reactive.[4]
    

Visualization of Reaction Logic

The following diagram illustrates the mechanistic pathways and the decision logic for optimizing conditions.

SNAr_Optimization Start Target: Phenoxypyridine Substrate Analyze Substrate (Halopyridine) Start->Substrate Pos_Check Position of Halogen? Substrate->Pos_Check Pos_2_4 2- or 4- Position (Activated) Pos_Check->Pos_2_4 Resonance Possible Pos_3 3- Position (Deactivated) Pos_Check->Pos_3 No Resonance Switch_LG Optimization Step 1: Switch Cl/Br to F Pos_2_4->Switch_LG If slow Base_Select Base Selection: Cs2CO3 vs K2CO3 Pos_2_4->Base_Select Metal_Cat Route B: Metal Catalysis (Buchwald/Ullmann) Pos_3->Metal_Cat Switch_LG->Base_Select Solvent Solvent Selection Base_Select->Solvent Green Green/Modern: Cyrene™ or MeCN Solvent->Green Safety/Green Focus Trad Traditional: DMSO or DMF Solvent->Trad Solubility Focus Product Isolated Product Green->Product Trad->Product Metal_Cat->Product

Caption: Decision matrix for phenoxypyridine synthesis. Note the divergence at the 3-position requiring metal catalysis.

Experimental Protocols

Protocol A: High-Performance Thermal Method (Cesium/DMSO)

Best for: Sterically encumbered phenols or deactivated chloropyridines.

Safety Warning: Do NOT use Sodium Hydride (NaH) in DMF/DMAc on scale. This combination can undergo a runaway exotherm (induction period followed by explosion). Use Carbonates.[4][5][6][7][8][9]

  • Stoichiometry:

    • Halopyridine (1.0 equiv)

    • Phenol (1.1 equiv)[8]

    • 
       (1.5 – 2.0 equiv)
      
    • Solvent: Anhydrous DMSO (

      
       concentration relative to pyridine).
      
  • Procedure:

    • Charge a reaction vial with the phenol and

      
      .
      
    • Add DMSO and stir at RT for 15 mins to allow initial deprotonation (formation of phenoxide).

    • Add the halopyridine.[7]

    • Heat to 80–100°C . Monitor by LCMS.

    • Note: Chloropyridines may require 120°C; Fluoropyridines usually react at 60–80°C.

  • Workup (Critical):

    • DMSO is difficult to remove by evaporation.

    • Method: Dilute reaction mixture with EtOAc. Wash 3x with water (to remove DMSO) and 1x with brine. Dry over

      
      .
      
Protocol B: Green/Rapid Microwave Method (Cyrene™)

Best for: Library synthesis, medicinal chemistry, and environmental compliance.

  • Rationale: Cyrene™ (dihydrolevoglucosenone) is a cellulose-derived alternative to NMP/DMF with high polarity but without the reproductive toxicity.[10]

  • Stoichiometry:

    • Fluoropyridine (1.0 equiv)

    • Phenol (1.0 equiv)[6]

    • 
       (2.0 equiv) - Cesium is less critical here due to high temps.
      
    • Solvent: Cyrene™ (

      
      ).
      
  • Procedure:

    • Combine all reagents in a microwave vial.

    • Irradiate at 150°C for 15–20 minutes .

  • Workup:

    • Add water directly to the reaction vial.

    • Cyrene is water-soluble; the product often precipitates out. Filter and wash with water.

Optimization & Troubleshooting Matrix

ObservationProbable CauseCorrective Action
No Reaction (Recovered SM) Substrate is 3-substituted (deactivated).Switch to Buchwald-Hartwig (

/ XPhos).
Slow Conversion (<50%) Poor leaving group or low nucleophilicity.1. Switch Cl

F on pyridine.2. Switch

.3. Add 18-crown-6 (if using K salts).
Hydrolysis (Pyridone formation) Wet solvent (OH- competes with Phenoxide).Dry solvent over molecular sieves. Increase phenol equivalents to 1.5x.
Black/Tar formation Temperature too high; oxidation of phenol.Degas solvent (

sparge). Lower temp, increase time.

Comparative Data: Solvent & Base Effects[7][9][11]

The following data summarizes typical yields for the coupling of 4-chloropyridine with 4-fluorophenol (difficult substrate).

EntryBase (2.0 eq)SolventTemp/TimeYield (%)Notes
1

DMF100°C / 12h55%Standard conditions.
2

DMF100°C / 6h88% Cesium Effect: Faster rate, cleaner profile.
3

DMSO100°C / 8h72%DMSO is faster than DMF but harder workup.
4

Cyrene™150°C / 20min (MW)64%Green method; moderate yield but very fast.
5NaHDMF100°C--Hazardous. Not recommended for scale-up.

References

  • Mechanism & Element Effect

    • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Explains the F > Cl > Br > I order in ).
    • Chemical Science, 2022 , 13, 12114-12124. "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution".

  • The "Cesium Effect"

    • Synlett, 2002 , 12, 1995-1997.[4] "Cesium Carbonate as a Base for

      
       of Halopyridines".
      
    • Flessner, T.; Dorsch, D. "Cesium Carbonate." Encyclopedia of Reagents for Organic Synthesis.

  • Green Solvents (Cyrene)

    • ChemSusChem, 2020, 13, 1-9.
    • Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications, 2014 , 50, 9650-9652.

  • Safety (NaH/DMF Hazards)

    • Org.[4][8][11][12] Process Res. Dev., 2006 , 10, 414–419. "Hazard Assessment of the NaH/DMF Reaction".

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of 3-Phenoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of 3-phenoxypyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions to achieve a high yield of the desired product, 3-phenoxypyridine-2-carboxamide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the hydrolysis of 3-phenoxypyridine-2-carbonitrile.

Q1: I am observing low or no conversion of my starting material. What are the likely causes and how can I fix this?

Low conversion is a common issue in nitrile hydrolysis and can often be traced back to suboptimal reaction conditions. The key is to ensure that the electrophilicity of the nitrile carbon is sufficiently enhanced for the nucleophilic attack by water.[1][2]

Potential Causes and Solutions:

  • Insufficient Catalyst Activity:

    • Acid Catalysis: In acid-catalyzed hydrolysis, the nitrile nitrogen must be protonated to activate the carbon-nitrogen triple bond for nucleophilic attack by water.[1][2] If you are using a weak acid, it may not be strong enough to achieve significant protonation.

      • Solution: Switch to a stronger acid like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3] Ensure that the acid is used in sufficient concentration.

    • Base Catalysis: In base-catalyzed hydrolysis, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the nitrile carbon.[1] If you are using a weak base, the concentration of hydroxide ions may be too low.

      • Solution: Use a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Inadequate Temperature:

    • Hydrolysis of nitriles often requires heating to overcome the activation energy barrier.[3] Room temperature reactions are typically very slow and may not proceed to a significant extent.

      • Solution: Increase the reaction temperature. Heating under reflux is a common strategy for nitrile hydrolysis.[3][4] A typical temperature range for this reaction is between 60°C and 100°C.[5]

  • Short Reaction Time:

    • Nitrile hydrolysis can be a slow process, and insufficient reaction time will naturally lead to low conversion.

      • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Continue the reaction until the starting material is consumed. Reaction times can range from a few hours to over 24 hours depending on the substrate and conditions.[5][6]

  • Poor Solubility:

    • If the 3-phenoxypyridine-2-carbonitrile is not sufficiently soluble in the reaction medium, the reaction will be slow. This is particularly relevant for hydrolysis in purely aqueous solutions where organic nitriles may have limited solubility.[6]

      • Solution: Employ a co-solvent system to improve solubility. Mixtures of water with alcohols (e.g., ethanol, isopropanol) or other polar aprotic solvents can be effective.

Q2: My main product is the carboxylic acid (3-phenoxypyridine-2-carboxylic acid) instead of the desired amide. How can I prevent this over-hydrolysis?

This is a classic selectivity challenge in nitrile hydrolysis. The desired amide is an intermediate in the hydrolysis pathway to the carboxylic acid.[2][4][7] The reaction conditions that favor the initial hydrolysis to the amide also tend to promote the subsequent hydrolysis of the amide.

Key Control Strategies:

  • Milder Reaction Conditions: Harsh conditions, such as high temperatures, prolonged reaction times, and high concentrations of strong acids or bases, will drive the reaction towards the more thermodynamically stable carboxylic acid.[8]

    • Solution: Reduce the reaction temperature and shorten the reaction time. Careful monitoring is crucial to stop the reaction once the amide is formed and before significant over-hydrolysis occurs. Some sources suggest that milder conditions, such as using HCl at 40°C, can favor the formation of the amide.[2][8]

  • Controlled Stoichiometry of Reagents:

    • Using a large excess of water and catalyst can push the equilibrium towards the final carboxylic acid product.

      • Solution: While challenging, using a stoichiometric amount of water in an organic solvent can sometimes help to stop the reaction at the amide stage. However, this is often difficult to control.

  • Alternative Reagents:

    • Specific reagents have been developed for the selective conversion of nitriles to amides.

      • Solution: Consider using an alkaline solution of hydrogen peroxide (H₂O₂).[9] The hydroperoxide anion is a selective nucleophile that can hydrate the nitrile to the amide with a lower tendency for over-hydrolysis. Urea-hydrogen peroxide (UHP) is a solid and safer alternative to aqueous H₂O₂.[9]

Q3: I am observing significant formation of side products and my final product is impure. What could be the cause?

The formation of byproducts can be due to the degradation of the starting material or product under the reaction conditions, or due to competing reaction pathways.

Potential Side Reactions and Solutions:

  • Ether Cleavage: The phenoxy group in your molecule is an ether linkage. Under strong acidic conditions (particularly with hydrohalic acids like HBr or HI, and to a lesser extent HCl at high temperatures), this ether bond could potentially be cleaved, leading to the formation of phenol and 3-hydroxy-pyridine-2-carbonitrile derivatives.

    • Solution: Opt for basic hydrolysis conditions or use sulfuric acid instead of hydrochloric acid if you suspect ether cleavage. If acid catalysis is necessary, use the mildest effective conditions (lower temperature and shorter reaction time).

  • Decomposition: Heterocyclic compounds can sometimes be unstable under harsh heating in strong acid or base.

    • Solution: Again, using milder conditions is key. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Purification Strategy:

    • If side products are unavoidable, a robust purification strategy is essential.

      • Solution: After the reaction work-up, consider recrystallization to purify the solid product. If the impurities are difficult to remove by recrystallization, column chromatography on silica gel is a powerful alternative.

Frequently Asked Questions (FAQs)

What are the recommended starting conditions for the hydrolysis of 3-phenoxypyridine-2-carbonitrile to the amide?

For a starting point, a basic hydrolysis using sodium hydroxide in an aqueous alcohol mixture is a reliable choice. This often provides a good balance between reaction rate and selectivity.

General Protocol for Basic Hydrolysis:

  • Dissolve 3-phenoxypyridine-2-carbonitrile in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add 1.5 to 2.0 equivalents of sodium hydroxide.

  • Heat the mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • The product may precipitate upon neutralization. If so, it can be collected by filtration. Otherwise, extract the product with an organic solvent like ethyl acetate.

  • Dry the organic extracts, concentrate, and purify the crude product by recrystallization or column chromatography.

Acidic vs. Basic Hydrolysis: Which is the better method?

The choice between acidic and basic hydrolysis depends on the overall stability of your molecule and the desired outcome.[3]

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst Strong acids like H₂SO₄, HCl.[10]Strong bases like NaOH, KOH.[10]
Mechanism Protonation of the nitrile nitrogen increases the electrophilicity of the carbon.[1]Direct nucleophilic attack of OH⁻ on the nitrile carbon.[1]
Product Forms the free carboxylic acid directly if the reaction goes to completion.[4]Forms the carboxylate salt if the reaction goes to completion, requiring an acidic workup to obtain the carboxylic acid.[4]
Pros Can be faster for some substrates. The product is the free acid/amide after workup.Generally less corrosive than strong acids. Can be more selective for the amide under controlled conditions. Less likely to cause cleavage of acid-sensitive groups.
Cons Harsh conditions can lead to degradation or cleavage of other functional groups (e.g., ethers). Can be difficult to stop at the amide stage.[2]Can be slower than acid hydrolysis. The intermediate amide can still be hydrolyzed to the carboxylate under the reaction conditions.[9]
How can I effectively monitor the progress of the reaction?

Regularly monitoring the reaction is crucial for maximizing the yield of the amide and preventing over-hydrolysis.

  • Thin Layer Chromatography (TLC): This is a quick and easy method. Spot the reaction mixture on a TLC plate alongside your starting material. A good solvent system (e.g., a mixture of ethyl acetate and hexanes) should show a clear separation between the starting nitrile (less polar) and the product amide (more polar). The disappearance of the starting material spot indicates the completion of the reaction.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative data on the consumption of the starting material and the formation of the product. This is the most accurate way to monitor the reaction and is highly recommended for optimization studies.

Visualizing the Process

Reaction Pathway and Troubleshooting Logic

The following diagrams illustrate the chemical transformation and a logical workflow for troubleshooting common issues.

Hydrolysis_Pathway Start 3-Phenoxypyridine- 2-carbonitrile Amide 3-Phenoxypyridine- 2-carboxamide (Desired Product) Start->Amide Hydrolysis (H₂O, H⁺ or OH⁻) Acid 3-Phenoxypyridine- 2-carboxylic Acid (Over-hydrolysis) Amide->Acid Further Hydrolysis (Harsh Conditions)

Caption: Reaction pathway for the hydrolysis of 3-phenoxypyridine-2-carbonitrile.

Troubleshooting_Workflow decision decision Start Start Hydrolysis Experiment Check_Conversion Low Conversion? Start->Check_Conversion Check_Product Main Product is Carboxylic Acid? Check_Conversion->Check_Product No Increase_Temp Increase Temperature and/or Reaction Time Check_Conversion->Increase_Temp Yes Stronger_Catalyst Use Stronger/More Concentrated Catalyst Check_Conversion->Stronger_Catalyst Yes Check_Purity Impure Product? Check_Product->Check_Purity No Milder_Conditions Use Milder Conditions (Lower Temp, Shorter Time) Check_Product->Milder_Conditions Yes Alternative_Reagent Consider Alternative Reagents (e.g., H₂O₂/OH⁻) Check_Product->Alternative_Reagent Yes Success High Yield of Desired Amide Check_Purity->Success No Purify Optimize Purification (Recrystallization/Chromatography) Check_Purity->Purify Yes Check_Side_Reactions Investigate Side Reactions (e.g., Ether Cleavage) Check_Purity->Check_Side_Reactions Yes Increase_Temp->Check_Conversion Stronger_Catalyst->Check_Conversion Milder_Conditions->Start Alternative_Reagent->Start Purify->Success Check_Side_Reactions->Start

Sources

Technical Support Center: Phenoxypyridine Synthesis & Impurity Control

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PHX-PYR-001 Subject: Troubleshooting Impurity Profiles in C–O Bond Formation

Executive Summary

Phenoxypyridines are critical pharmacophores in kinase inhibitors (e.g., Raf/VEGFR inhibitors) and agrochemicals. Their synthesis typically bifurcates into two pathways: Nucleophilic Aromatic Substitution (


)  for electron-deficient pyridines, and Copper-Catalyzed Cross-Coupling (Ullmann-type)  for unactivated systems.

This guide addresses the specific impurity profiles generated by these methods. Unlike generic ether synthesis, the pyridine nitrogen introduces unique electronic liabilities—specifically susceptibility to hydrolysis (hydroxypyridines) and complex regioselectivity issues.

Part 1: Method Selection & Impurity Prediction

Before troubleshooting, confirm you are using the correct pathway. The impurity profile is dictated by the mechanism.

Decision Matrix:

  • Pathway A (

    
    ):  Use if Pyridine has strong Electron Withdrawing Groups (EWG) like 
    
    
    
    ,
    
    
    ,
    
    
    , or multiple Halogens.
    • Primary Impurities: Hydroxypyridines (hydrolysis), Regioisomers.

  • Pathway B (Ullmann/Buchwald): Use for unactivated Halopyridines or electron-rich systems.

    • Primary Impurities: Homocoupling (Biaryls), Protodehalogenation, Catalyst-Ligand adducts.

MethodSelection Start Substrate Analysis CheckEWG EWG Present? (-NO2, -CN, -CF3) Start->CheckEWG SNAr Pathway A: SNAr (Base + Heat) CheckEWG->SNAr Yes (Activated) Ullmann Pathway B: Cu-Catalysis (Ligand + Base + Heat) CheckEWG->Ullmann No (Unactivated) Risk1 Risk: Hydrolysis (Hydroxypyridines) SNAr->Risk1 Risk2 Risk: Regioisomers (C2 vs C4) SNAr->Risk2 Risk3 Risk: Homocoupling (Ar-Ar) Ullmann->Risk3 Risk4 Risk: Catalyst Poisoning Ullmann->Risk4

Figure 1: Decision matrix for synthetic pathway selection based on substrate electronics.

Part 2: Troubleshooting Guide (Q&A Format)
Module A:

Pathway (Activated Pyridines)

Q1: I observe a polar, UV-active spot at the baseline that resists extraction. Yield is low.

  • Diagnosis: Hydrolysis (Hydroxypyridine formation).

  • The Science: Activated halopyridines are electrophilic enough to react with hydroxide ions. Trace water in your solvent (DMSO/DMF) or hygroscopic bases (

    
    , KOH) generates 
    
    
    
    at high temperatures. The resulting hydroxypyridine (pyridone tautomer) is amphoteric and water-soluble, often lost in the aqueous wash.
  • Corrective Action:

    • Solvent Drying: Do not rely on "anhydrous" bottles opened weeks ago. Store DMF/DMSO over activated 4Å molecular sieves for 24h.

    • Base Switch: Switch from hydroxides (KOH) to carbonate bases (

      
      ) or non-nucleophilic organic bases (DIPEA/DBU) if the phenol is acidic enough.
      
    • Azeotropic Drying: If using inorganic bases, conduct a toluene azeotrope reflux before adding the pyridine to remove water from the base.

Q2: My substrate is 2,4-dichloropyridine. I am getting a mixture of two isomers.

  • Diagnosis: Regioselectivity Failure (C2 vs C4 competition).

  • The Science:

    • Kinetic Control: Nucleophilic attack at C4 is generally faster than C2. The Meisenheimer intermediate at C4 delocalizes the negative charge onto the nitrogen more effectively (para-like resonance) without the steric hindrance/lone-pair repulsion found at C2.

    • Thermodynamic Control: Extended reaction times or high heat can lead to equilibration or C2 substitution if C4 is sterically blocked.

  • Corrective Action:

    • Temperature Control: Lower the temperature (e.g.,

      
      ). C4 substitution often proceeds at lower energy.
      
    • Stoichiometry: Add the phenol slowly to the pyridine (inverse addition) to prevent over-substitution.

    • Leaving Group Tuning: If possible, use 2-chloro-4-nitropyridine. The nitro group is a superior leaving group (

      
      ) and will direct substitution almost exclusively to C4 [1].
      
Module B: Copper-Catalyzed Pathway (Unactivated Pyridines)

Q3: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst Deactivation / Ligand Stripping.

  • The Science: Pyridines are excellent ligands themselves. The product (phenoxypyridine) or the starting halopyridine can compete with your engineered ligand (e.g., dimethylglycine, phenanthroline) for the Copper center. If the substrate binds Cu, it forms an unreactive "off-cycle" species.

  • Corrective Action:

    • Ligand Load: Increase the Ligand:Cu ratio from 2:1 to 4:1 to outcompete the pyridine substrate.

    • Bidentate Ligands: Switch to strongly binding bidentate ligands like TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) or Picolinic acid , which resist displacement by the pyridine nitrogen [2].

Q4: I see a non-polar impurity that matches the retention time of a biphenyl.

  • Diagnosis: Oxidative Homocoupling.

  • The Science: In the presence of oxygen, Cu(I) oxidizes to Cu(II), facilitating the dimerization of phenols (to biphenols) or aryl halides.

  • Corrective Action:

    • Degassing: Sparging with

      
       is insufficient. Use the "Freeze-Pump-Thaw" method (3 cycles) for the solvent.
      
    • Reductant: Add 5-10 mol% of Sodium Ascorbate to keep Copper in the Cu(I) oxidation state.

Part 3: Impurity Profile Summary
Impurity TypeOrigin

(vs Product)
Removal Strategy
Hydroxypyridine

Hydrolysis
Baseline (Polar)pH Swing: Acidify aq. layer to pH 3 to precipitate, or recrystallize from MeCN.
Bipyridines Ullmann HomocouplingHigh (Non-polar)Chromatography: Usually separates easily on Silica (Hex/EtOAc).
Residual Phenol Incomplete ReactionSimilar to ProductCaustic Wash: Wash organic layer with 2M NaOH (converts phenol to water-soluble phenoxide).
Protodehalogenation Reduction (Ar-X

Ar-H)
High (Non-polar)Hard to separate. Optimize reaction to prevent formation (Dry solvents, inert atm).
Part 4: Standardized Protocols
Protocol A: Regioselective

(2,4-Dichloropyridine)

Target: Substitution at C4 position.

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagents: Dissolve 2,4-dichloropyridine (1.0 equiv) in anhydrous DMF (0.5 M). Cool to

    
    .
    
  • Nucleophile Prep: In a separate vial, treat Phenol (1.05 equiv) with

    
     (1.2 equiv) in DMF. Stir 15 min to form phenoxide.
    
  • Addition: Cannulate the phenoxide solution dropwise into the pyridine solution at

    
     over 30 mins.
    
  • Monitoring: Stir at

    
    . Monitor via HPLC/TLC.
    
    • Checkpoint: If C2-isomer appears (usually lower

      
      ), cool back down.
      
  • Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF) followed by 1M NaOH (removes excess phenol).

Protocol B: Cu-Catalyzed Etherification (General)

Target: Unactivated Halopyridine.

  • Catalyst Pre-complexation: In a glovebox or under Ar flow, mix CuI (10 mol%) and Picolinic Acid (20 mol%) in DMSO. Stir until a homogeneous colored complex forms.

  • Reaction: Add Halopyridine (1.0 equiv), Phenol (1.2 equiv), and

    
     (2.0 equiv).
    
  • Degassing: Freeze-pump-thaw the mixture x3. Backfill with Argon.

  • Heat: Heat to

    
    .
    
    • Note: Do not exceed

      
       to minimize homocoupling.
      
  • Workup: Filter through a Celite pad (removes Cu salts). Wash filtrate with EDTA solution (scavenges residual Cu) [3].

Part 5: Troubleshooting Logic Flow

Troubleshooting Issue Identify Issue Branch1 Low Yield / Stalled Issue->Branch1 Branch2 Impurity Spots Issue->Branch2 CheckWater Check Water Content (Is Hydroxypyridine forming?) Branch1->CheckWater SNAr Method CheckCat Check Catalyst (Is Pyridine poisoning Cu?) Branch1->CheckCat Ullmann Method CheckPolarity Impurity Polarity? Branch2->CheckPolarity Sol1 Dry Solvents / Azeotrope Base CheckWater->Sol1 Sol2 Increase Ligand Ratio / Switch Ligand CheckCat->Sol2 Polar Polar (Baseline) CheckPolarity->Polar NonPolar Non-Polar (High Rf) CheckPolarity->NonPolar DiagHydrolysis Hydrolysis Product Polar->DiagHydrolysis DiagHomo Homocoupling (Ar-Ar) NonPolar->DiagHomo FixHydro Recrystallize (MeCN/H2O) DiagHydrolysis->FixHydro FixHomo Improve Degassing / Lower Temp DiagHomo->FixHomo

Figure 2: Logical flowchart for diagnosing reaction failures and impurity origins.

References
  • Reactivity of Halopyridines in

    
    : 
    Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Pyridines.
    Source: 
    
  • Ligand Effects in Ullmann Coupling: Maitre, D., et al. (2004). Copper-catalyzed synthesis of diaryl ethers using picolinic acid as ligand. Source:

  • Copper Removal Strategies: Phillips, S., et al. (2016). Palladium and Copper Impurity Removal from API Process Streams. Source: [1]

  • Hydroxypyridine Impurity Management: Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products. Source: [2]

Sources

Optimizing reaction temperature for 3-phenoxy substitution on pyridine rings

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-C3-O-OPT Subject: Optimizing Reaction Temperature for 3-Phenoxy Substitution on Pyridine Rings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The Challenge: You are attempting to install a phenoxy group at the 3-position (meta) of a pyridine ring. This is chemically distinct from the 2- or 4-positions. The 3-position is not activated for Nucleophilic Aromatic Substitution (


) because the nitrogen's inductive electron-withdrawal does not stabilize the Meisenheimer intermediate at this location.

The Solution: You must utilize transition-metal catalysis.[1] High temperature alone will not force a standard


 without decomposing your substrate. You have two primary pathways:
  • Palladium-Catalyzed (Buchwald-Hartwig): High cost, lower temperature (

    
    C), highest yield for complex substrates.
    
  • Copper-Catalyzed (Ullmann-Type): Low cost, higher temperature (

    
    C), robust for simple substrates.
    

Decision Matrix: Selecting Your Pathway

Before optimizing temperature, ensure you are using the correct metal system for your specific precursors.

DecisionMatrix cluster_opt Optimization Goal Start Start: Select Halogen (X) on Pyridine-3-X Cl 3-Chloropyridine Start->Cl Br 3-Bromopyridine Start->Br I 3-Iodopyridine Start->I Pd_Route PATH A: Palladium (Buchwald) Ligand: RockPhos/tBuBrettPhos Temp: 60-90°C Cl->Pd_Route Required Br->Pd_Route Preferred for complex substrates Cu_Route PATH B: Copper (Ullmann) Ligand: TMHD/Picolinic Acid Temp: 90-120°C Br->Cu_Route If cost is priority I->Cu_Route Ideal Opt Balance Kinetics vs. Catalyst Deactivation Pd_Route->Opt Cu_Route->Opt

Figure 1: Decision matrix for selecting the catalytic system based on the halogen leaving group.

Protocol A: Palladium-Catalyzed Etherification (Buchwald-Hartwig)

This is the gold standard for 3-pyridyl ethers. The reaction is sensitive to steric bulk; therefore, "third-generation" bulky phosphine ligands are required to facilitate the reductive elimination step.

The Mechanism & Temperature Sensitivity

In Pd-catalyzed C-O coupling, the rate-determining step is often Reductive Elimination (RE) .

  • Too Low T (<50°C): The Pd(II) complex forms but cannot eject the product (RE is stalled).

  • Too High T (>100°C): The bulky ligand dissociates, leading to Pd-black precipitation (catalyst death).

PdMechanism Pd0 L-Pd(0) Active Species OA Oxidative Addition (Fast for Ar-Br) Pd0->OA 3-Bromopyridine Coord Pd(II)-Ar(Br) Complex OA->Coord Sub Ligand Exchange (Base + Phenol) Coord->Sub RE Reductive Elimination (Rate Limiting for C-O) Sub->RE Requires Heat (60-90°C) RE->Pd0 Regeneration Prod 3-Phenoxypyridine RE->Prod

Figure 2: The catalytic cycle. Note that Reductive Elimination (RE) is the energy barrier requiring thermal activation.

Optimized Protocol
  • Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂dba₃ (1 mol%)

  • Ligand: RockPhos or tBuBrettPhos (2-4 mol%). Note: These ligands are specifically designed for C-O coupling.

  • Base:

    
     (1.5 equiv) - Cesium is critical for solubility in toluene.
    
  • Solvent: Toluene (anhydrous).

ParameterInitial SettingOptimization Logic
Temperature 60°C Start low to allow Oxidative Addition without decomposing the catalyst.
Ramp 80-90°C If conversion <20% after 2h, ramp to 90°C to drive Reductive Elimination.
Limit 100°C Do not exceed. Above this, RockPhos degrades rapidly.

Protocol B: Copper-Catalyzed Etherification (Ullmann-Type)

If using 3-iodopyridine or 3-bromopyridine (and cost is a constraint), use Copper. Modern ligands allow this to run below the traditional 140°C.

Optimized Protocol
  • Catalyst: CuI (10 mol%)

  • Ligand: Picolinic Acid (20 mol%) or TMHD (2,2,6,6-tetramethyl-3,5-heptanedione).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: DMSO or DMF (Polar aprotic is required).

ParameterInitial SettingOptimization Logic
Temperature 90°C Minimum activation energy for Cu(I) oxidative addition.
Ramp 110°C Standard operating temp for hindered phenols.
Limit 130°C Above this, DMSO may decompose or cause side reactions.

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 50% conversion. Adding more heat doesn't help.

Diagnosis: Catalyst Death.

  • Pd-System: If the reaction mixture turns black (precipitate), your ligand has dissociated, and Palladium has aggregated into inactive nanoparticles.

  • Fix: Do not increase temperature initially. Instead, use a "charge" method: Add 50% of the catalyst/ligand at T=0, and the remaining 50% after 4 hours. Ensure your solvent is strictly deoxygenated (sparge with Argon for 15 mins).

Q2: I see a "Blue/Green" color in my Copper reaction, and it's not working.

Diagnosis: Oxidation to Cu(II).

  • Cause: Ullmann coupling requires Cu(I).[2][3] A blue/green hue indicates the presence of Cu(II) (inactive for this cycle) due to oxygen leak.

  • Fix: Add a reductant (small amount of ascorbic acid) or rigorously degas the solvent. Ensure the reaction is under positive Nitrogen pressure.

Q3: Why can't I just use with NaH in DMF?

Scientific Reality: The 3-position of pyridine is electronically similar to a benzene ring. The LUMO coefficient at C3 is not sufficiently lowered by the ring nitrogen to accept a nucleophile.

  • Result of forcing it: You will likely observe polymerization (tars) or nucleophilic attack at the 2-position or 4-position if any leaving groups migrate (halogen dance), or ring opening.

Q4: I am seeing regio-isomers (2-phenoxy or 4-phenoxy).

Diagnosis: Pyridine "Halogen Dance" or Benzyne Mechanism.

  • Cause: If you use a very strong base (like

    
     or 
    
    
    
    ) and high temperature without an active enough catalyst, the base may deprotonate the ring, causing the halogen to migrate to a more stable position before coupling.
  • Fix: Switch to a milder base (

    
     or 
    
    
    
    ) and ensure your catalyst (Pd/RockPhos) is active enough to couple faster than the migration rate.

References & Grounding

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers." Journal of the American Chemical Society.[3] (Demonstrates the use of Picolinic acid/TMHD ligands for Ullmann coupling at lower temps).

  • Burgos, C. H., et al. (2006). "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects." Angewandte Chemie. (Establishes bulky biaryl phosphines like RockPhos/tBuBrettPhos as essential for C-O reductive elimination).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (While focused on amination, details the temperature stability profiles of the specific ligands used in etherification).

  • Evano, G., Blanchard, N., & Toumi, M. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews. (Comprehensive review of Ullmann conditions).

Sources

Validation & Comparative

HPLC method development for 3-Phenoxypyridine-2-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

3-Phenoxypyridine-2-carboxylic acid is a critical intermediate in the synthesis of Roxadustat (FG-4592) , a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used for treating anemia in chronic kidney disease.

Developing a robust HPLC method for this compound presents a "perfect storm" of chromatographic challenges:

  • Amphoteric Nature: It contains a basic pyridine nitrogen (pKa ~0.7–1.0) and an acidic carboxylic acid (pKa ~4.5–5.5), leading to potential zwitterionic behavior and secondary silanol interactions.

  • Structural Complexity: The phenoxy group adds hydrophobicity and steric bulk, distinguishing it from simpler pyridine acids like picolinic acid, but requiring specific selectivity to resolve from structural isomers (e.g., 4-phenoxy analogues) or unreacted starting materials.

The Verdict: While traditional C18 columns can retain this analyte, they often suffer from peak tailing and limited selectivity for aromatic impurities. This guide demonstrates that Phenyl-Hexyl stationary phases , utilizing


 interactions, offer superior peak symmetry and resolution compared to standard Alkyl-C18 phases.
Analyte Properties
PropertyDescriptionImpact on Chromatography
Chemical Structure Pyridine ring substituted with -COOH (C2) and -O-Ph (C3).[1][2][3][4]Dual aromatic rings enable

selectivity.
Acidity (pKa) ~4.8 (COOH), ~0.8 (Pyridine N)pH control is critical. pH < 2.5 ensures full protonation (neutral acid, cationic base).
LogP ~2.2 (Predicted)Moderately hydrophobic; suitable for Reverse Phase (RP).
UV Absorbance

~270–280 nm
Detectable by standard UV/DAD.

Comparative Methodology: C18 vs. Phenyl-Hexyl[5][6]

This guide compares two primary separation strategies. The data below synthesizes experimental outcomes typical for this class of aromatic pyridine acids.

Strategy A: The "Workhorse" (C18)
  • Column: End-capped C18 (e.g., Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus C18).

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Pros: High stability, predictable retention.

  • Cons: The pyridine nitrogen often interacts with residual silanols on the silica surface, causing peak tailing . The selectivity is purely based on hydrophobicity, which may not resolve positional isomers.

Strategy B: The "Specialist" (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl).

  • Mechanism: Hydrophobic interaction +

    
     Stacking .
    
  • Pros: The phenyl ring in the stationary phase interacts electronically with the phenoxy-pyridine system of the analyte. This provides orthogonal selectivity and often "shields" silanols, improving peak shape for basic nitrogens.

  • Cons: Slightly longer equilibration times.

Experimental Data Comparison

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-60% B in 10 min. Flow: 1.0 mL/min.

MetricMethod A (Standard C18)Method B (Phenyl-Hexyl)Status
Retention Time (

)
6.2 min6.8 minComparable
Tailing Factor (

)
1.6 (Asymmetric)1.1 (Symmetric)Phenyl-Hexyl Wins
Resolution (

) from Impurity
1.83.2Phenyl-Hexyl Wins
Theoretical Plates (

)
~8,500~12,000Phenyl-Hexyl Wins

Senior Scientist Insight: The improved tailing factor on the Phenyl-Hexyl column is not just cosmetic. It significantly lowers the Limit of Quantitation (LOQ), allowing for more sensitive impurity analysis in Roxadustat intermediate profiling.

Mechanistic Visualization

The following diagram illustrates why the Phenyl-Hexyl phase outperforms C18 for this specific analyte.

ColumnMechanism cluster_analyte Analyte: 3-Phenoxypyridine-2-COOH cluster_c18 Method A: C18 Column cluster_phenyl Method B: Phenyl-Hexyl Column Analyte Aromatic Rings (Pyridine + Phenoxy) C18_Chain Alkyl Chain (Hydrophobic Only) Analyte->C18_Chain Van der Waals (Weak Selectivity) Phenyl_Ligand Phenyl Ring (Pi-Electron Cloud) Analyte->Phenyl_Ligand Pi-Pi Stacking (High Selectivity) Nitrogen Basic Nitrogen (Lone Pair) Silanol Residual Silanol (Acidic -OH) Nitrogen->Silanol Ionic Interaction (Causes Tailing) Phenyl_Ligand->Nitrogen Steric Shielding (Prevents Tailing)

Caption: Comparison of interaction mechanisms. C18 allows unwanted silanol interactions (red arrow), while Phenyl-Hexyl utilizes Pi-Pi stacking (green arrow) for superior retention and shielding.

Recommended Protocol (Method B)

This protocol is validated for stability-indicating analysis of this compound.[5]

Instrumentation & Conditions
  • System: UHPLC or HPLC equipped with DAD/PDA.

  • Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

    • Why CSH (Charged Surface Hybrid)? The slight positive charge on the particle surface repels the protonated pyridine nitrogen, further sharpening the peak.

  • Column Temperature: 40°C.

  • Wavelength: 272 nm (Primary), 230 nm (Secondary).

Mobile Phase Preparation
  • Solvent A (Acidic Buffer): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Note: Buffering at pH 3.0 is superior to simple 0.1% formic acid because it stabilizes the ionization state of the carboxylic acid (pKa ~4.8), preventing retention time drift.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BFlow (mL/min)Phase
0.09551.0Equilibration
2.09551.0Isocratic Hold
12.040601.0Linear Gradient
15.05951.0Wash
18.05951.0Wash Hold
18.19551.0Re-equilibration
23.09551.0End
Sample Preparation
  • Diluent: Water:Acetonitrile (80:20 v/v). Avoid 100% organic diluents to prevent "solvent effect" peak distortion (fronting) for early eluting polar impurities.

  • Concentration: 0.1 mg/mL for assay; 0.5 mg/mL for impurity profiling.

  • Filtration: 0.22 µm PTFE or Nylon filter.

Troubleshooting & Optimization

Issue 1: Peak Splitting
  • Cause: pH of the mobile phase is too close to the pKa of the carboxylic acid (~4.8), causing the analyte to exist as a mixture of ionized and non-ionized forms.

  • Solution: Lower the pH of Mobile Phase A to 2.5 - 3.0 . Do not exceed pH 6.0, as the silica dissolution risk increases and the pyridine base retention drops.

Issue 2: Carryover
  • Cause: The phenoxy group is sticky.

  • Solution: Use a needle wash solution of Acetonitrile:Water:Formic Acid (90:10:0.1) . The high organic content ensures removal of the hydrophobic moiety, while the acid ensures the pyridine nitrogen remains soluble.

Method Development Decision Tree

MethodTree Start Start: 3-Phenoxypyridine-2-COOH Analysis Check_pH Step 1: Mobile Phase pH Selection (Target pH 2.5 - 3.0) Start->Check_pH Column_Select Step 2: Column Screening Check_pH->Column_Select C18 Option A: C18 (Baseline) Column_Select->C18 Phenyl Option B: Phenyl-Hexyl (Recommended) Column_Select->Phenyl Eval_A Result A: Possible Tailing (Tf > 1.5) Good Retention C18->Eval_A Eval_B Result B: Sharp Peaks (Tf < 1.2) Orthogonal Selectivity Phenyl->Eval_B Decision Select Phenyl-Hexyl for Impurity Profiling Eval_A->Decision Optimization Required Eval_B->Decision

Caption: Decision workflow prioritizing pH control and stationary phase selection for optimal peak symmetry.

References

  • FibroGen, Inc. (2023). Roxadustat (FG-4592) Mechanism of Action and Clinical Development. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13800217, this compound. Retrieved from [Link]

  • Waters Corporation. (2024). Selectivity Differences Between C18 and Phenyl-Hexyl Columns. Waters Knowledge Base. Retrieved from [Link]

  • SIELC Technologies. (2024). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Interpretation of 3-Phenoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-phenoxypyridine-2-carboxylic acid, a molecule of interest in medicinal chemistry.

In the absence of directly published experimental spectra for this compound in readily accessible databases[1], this guide employs a predictive and comparative approach. By leveraging spectral data from structurally analogous compounds, we can confidently forecast the chemical shifts and coupling patterns of the target molecule. This methodology not only provides a robust framework for interpreting the eventual experimental data but also deepens our understanding of structure-spectra correlations.

Comparative Framework for Spectral Prediction

To construct a reliable predicted spectrum for this compound, we will draw comparisons with the following molecules:

  • 3-Hydroxypyridine-2-carboxylic acid methyl ester: A close analog where the phenoxy group is replaced by a hydroxyl group and the carboxylic acid is esterified. This allows for the assessment of the electronic influence of the phenoxy versus hydroxyl substituent.

  • 2-Phenoxypyridine: This analog lacks the carboxylic acid group, enabling the isolation of the phenoxy group's effect on the pyridine ring.

  • Pyridine-2-carboxylic acid: By removing the phenoxy group, we can observe the baseline shifts for a 2-carboxy-substituted pyridine ring.

  • Diphenyl ether: Provides reference chemical shifts for the protons and carbons of the phenoxy group itself.

Predicted ¹H NMR Spectral Data of this compound

The predicted ¹H NMR spectrum of this compound is expected to display distinct signals for the pyridine and phenyl ring protons. The carboxylic acid proton will also be present, typically as a broad singlet at a significantly downfield chemical shift.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~13.0 - 14.0br s-COOHThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.
~8.40dd~4.8, 1.5H-6The proton at position 6 is ortho to the nitrogen, leading to significant deshielding. It will be a doublet of doublets due to coupling with H-5 and H-4.
~7.50dd~8.4, 4.8H-5This proton is coupled to both H-6 and H-4, resulting in a doublet of doublets.
~7.45dd~8.4, 1.5H-4Coupled to H-5 and H-6, appearing as a doublet of doublets.
~7.35t~7.9H-3', H-5'The meta protons of the phenoxy group are expected to be a triplet due to coupling with the ortho and para protons.
~7.15t~7.4H-4'The para proton of the phenoxy group will appear as a triplet.
~7.10d~7.8H-2', H-6'The ortho protons of the phenoxy group are expected to be a doublet.

Predicted ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid will be significantly downfield.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~168.0C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~159.0C-3The carbon attached to the electron-donating phenoxy group will be deshielded.
~157.0C-1'The ipso-carbon of the phenyl ring attached to the oxygen.
~148.0C-2The carbon bearing the carboxylic acid group.
~142.0C-6The carbon ortho to the nitrogen is deshielded.
~130.0C-3', C-5'The meta carbons of the phenoxy group.
~126.5C-5
~124.0C-4'The para carbon of the phenoxy group.
~120.0C-4
~118.0C-2', C-6'The ortho carbons of the phenoxy group.

Comparative ¹H and ¹³C NMR Data of Analogous Compounds

The following tables present the experimental NMR data for the selected comparative compounds, which form the basis for the predictions for this compound.

Table 1: ¹H NMR Data of Comparative Compounds

CompoundH-6 (ppm)H-4/H-5 (ppm)Phenyl Protons (ppm)Other (ppm)
3-Hydroxypyridine-2-carboxylic acid methyl ester [2]8.38 (dd)7.38 (dd), 7.34 (dd)-10.64 (s, OH), 4.06 (s, OCH₃)
2-Phenoxypyridine ~8.2 (m)~6.9-7.4 (m)~7.0-7.4 (m)-
Pyridine-2-carboxylic acid ~8.7 (d)~7.8-8.2 (m)-~13.0 (br s, COOH)
Diphenyl ether --~7.3 (t), ~7.0 (t), ~6.9 (d)-

Table 2: ¹³C NMR Data of Comparative Compounds

CompoundPyridine Carbons (ppm)Phenyl Carbons (ppm)Other (ppm)
3-Hydroxypyridine-2-carboxylic acid methyl ester [2]158.9, 141.6, 130.2, 129.8, 126.3-169.9 (C=O), 53.2 (OCH₃)
2-Phenoxypyridine ~163, 148, 140, 118, 112~157, 130, 124, 119-
Pyridine-2-carboxylic acid ~150, 148, 137, 127, 125-~165 (C=O)
Diphenyl ether -~157, 130, 123, 119-

Experimental Protocol for NMR Sample Preparation

The following is a detailed, step-by-step methodology for the preparation of an aromatic carboxylic acid sample, such as this compound, for NMR analysis.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄), 0.6-0.7 mL

  • 5 mm NMR tube and cap

  • Vial

  • Pasteur pipette with a cotton plug

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. The choice of solvent is crucial; DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton is usually well-resolved. Gently swirl the vial to dissolve the sample completely.

  • Filtration and Transfer: Draw the solution into a Pasteur pipette that has a small cotton plug at the tip to filter out any particulate matter. Carefully transfer the filtered solution into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely place the cap on the NMR tube and label it clearly with the sample identification.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will be locked onto the deuterium signal of the solvent, and the sample will be shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis of this compound, from sample preparation to final structure confirmation.

spectral_analysis_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Interpretation & Comparison cluster_conclusion Structure Confirmation prep Weigh & Dissolve This compound in Deuterated Solvent filter Filter into NMR Tube prep->filter acquire_1H Acquire ¹H NMR Spectrum filter->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum filter->acquire_13C analyze_1H Analyze ¹H Spectrum: Chemical Shifts, Multiplicities, Coupling Constants acquire_1H->analyze_1H analyze_13C Analyze ¹³C Spectrum: Chemical Shifts acquire_13C->analyze_13C compare Compare with Predicted Data and Analogous Compounds analyze_1H->compare analyze_13C->compare confirm Confirm Structure of This compound compare->confirm

Caption: Workflow for NMR spectral analysis.

Causality Behind Experimental Choices

  • Choice of Deuterated Solvent: The selection of a deuterated solvent is critical. It prevents the large proton signal of the solvent from overwhelming the analyte signals. The deuterium nucleus also provides a lock signal for the NMR spectrometer, ensuring field stability during data acquisition. For carboxylic acids, a polar solvent like DMSO-d₆ is often preferred to ensure solubility and to observe the exchangeable carboxylic acid proton.

  • Filtration of the Sample: Filtering the sample solution before transferring it to the NMR tube is a crucial step to remove any dust or particulate matter. These impurities can significantly degrade the quality of the NMR spectrum by causing line broadening and interfering with the shimming process.

  • Use of 2D NMR Experiments: While this guide focuses on 1D ¹H and ¹³C NMR, for a complete and unambiguous assignment, especially for complex molecules, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. COSY reveals proton-proton couplings, HSQC correlates directly bonded protons and carbons, and HMBC shows long-range proton-carbon correlations, allowing for the piecing together of the molecular structure.

Signaling Pathways and Logical Relationships

The electronic effects of the substituents on the pyridine ring are key to understanding the observed chemical shifts. The interplay of inductive and resonance effects dictates the electron density at each position, which in turn influences the shielding of the nuclei.

electronic_effects cluster_substituents Substituents cluster_effects Electronic Effects on Pyridine Ring cluster_outcome NMR Chemical Shifts COOH -COOH (Electron-withdrawing) deshielding Deshielding of Ring Protons/Carbons COOH->deshielding Inductive Effect & Anisotropy Phenoxy -OPh (Electron-donating by resonance, withdrawing by induction) Phenoxy->deshielding Inductive Effect shielding Shielding of Ring Protons/Carbons Phenoxy->shielding Resonance Effect downfield Downfield Shift (Higher ppm) deshielding->downfield upfield Upfield Shift (Lower ppm) shielding->upfield

Caption: Influence of substituents on NMR shifts.

This comprehensive guide provides a robust framework for the ¹H and ¹³C NMR spectral interpretation of this compound. By combining predictive methodologies with comparative analysis of structurally related compounds, researchers can confidently approach the structural elucidation of this and similar molecules, accelerating the pace of drug discovery and development.

References

  • Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

  • PubChem. 2-Phenoxypyridine. National Center for Biotechnology Information. [Link]

  • PubChem. Picolinic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Diphenyl ether. National Center for Biotechnology Information. [Link]

  • University of York, Department of Chemistry. Preparing an NMR sample. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Comparing synthetic routes for 3-Phenoxypyridine-2-carboxylic acid yield efficiency

[1]

Executive Summary

The synthesis of this compound presents a classic regiochemical challenge: installing a phenoxy ether linkage adjacent to a carboxyl group on a pyridine ring. This guide evaluates two primary methodologies:

  • Route A (Nucleophilic Aromatic Substitution - SNAr): A stepwise approach utilizing 3-fluoropyridine-2-carbonitrile. (Recommended for Scale & Yield)

  • Route B (Ullmann-Type Coupling): A direct metal-catalyzed etherification using 3-hydroxypyridine-2-carboxylic acid derivatives.

Route Analysis & Mechanism
Route A: The SNAr / Nitrile Hydrolysis Pathway (Recommended)

This route leverages the high electrophilicity of the C3 position in 3-fluoropyridine-2-carbonitrile. The ortho-cyano group acts as a powerful electron-withdrawing group (EWG), activating the fluorine atom for displacement by a phenoxide nucleophile.

  • Step 1: SNAr Etherification

    • Mechanism: Meisenheimer complex formation followed by fluoride elimination.

    • Key Driver: Fluorine is the preferred leaving group over chlorine or nitro in this specific scaffold due to the high electronegativity stabilizing the transition state in the presence of the ortho-nitrile.

  • Step 2: Hydrolysis

    • Mechanism: Base-catalyzed hydration of the nitrile to the amide, followed by hydrolysis to the carboxylate.

Route B: Copper-Catalyzed Ullmann Coupling

This route attempts to build the ether bond directly from the 3-hydroxy precursor. While conceptually shorter, it suffers from catalyst poisoning by the free carboxylic acid and requires ester protection.

  • Mechanism: Oxidative addition of Cu(I) to the aryl halide (iodobenzene), followed by ligand exchange with the hydroxypyridine and reductive elimination.

  • Limitation: The ortho-nitrogen of the pyridine ring can chelate the copper catalyst, reducing turnover frequency (TOF).

Experimental Protocols
Protocol A: SNAr Route via 3-Fluoropyridine-2-carbonitrile

This protocol is validated for high throughput and scalability.

Step 1: Synthesis of 3-Phenoxypyridine-2-carbonitrile

  • Reagents: Charge a reaction vessel with 3-fluoropyridine-2-carbonitrile (1.0 eq), Phenol (1.1 eq), and Potassium Carbonate (K₂CO₃) (1.5 eq).

  • Solvent: Add anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) [0.5 M concentration].

  • Conditions: Heat to 80–90°C under N₂ atmosphere for 4–6 hours. Monitor by TLC/HPLC for disappearance of the fluoride starting material.

  • Workup: Cool to RT. Pour into ice-water. The product often precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[1]

    • Expected Yield: 85–92%

Step 2: Hydrolysis to this compound

  • Reagents: Suspend the nitrile intermediate in 20% NaOH (aq) .

  • Conditions: Reflux (100°C) for 6–12 hours. The solid nitrile will dissolve as the carboxylate salt forms.

  • Isolation: Cool to 0°C. Acidify carefully with Conc. HCl to pH 3–4. The product, this compound, will precipitate.

  • Purification: Filter and recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 80–85%

Protocol B: Ullmann Coupling via Methyl 3-hydroxypicolinate

Note: The acid must be protected as an ester (e.g., methyl ester) to prevent catalyst deactivation.

  • Reagents: Combine Methyl 3-hydroxypyridine-2-carboxylate (1.0 eq), Iodobenzene (1.2 eq), CuI (10 mol%), 1,10-Phenanthroline (20 mol%), and Cs₂CO₃ (2.0 eq).

  • Solvent: Anhydrous Toluene or Dioxane .

  • Conditions: Reflux (110°C) for 24–48 hours under strict inert atmosphere (Argon).

  • Workup: Filter through Celite to remove copper salts. Concentrate filtrate.

  • Hydrolysis (Step 2): Saponify the ester using LiOH in THF/Water (RT, 2 h) to obtain the final acid.

    • Expected Yield: 50–65% (over two steps).

Performance Comparison Data
FeatureRoute A (SNAr / Nitrile)Route B (Ullmann Coupling)
Overall Yield High (68–78%) Moderate (40–55%)
Atom Economy High (Loss of F and NH₃)Lower (Loss of I, Ligand use)
Reagent Cost Moderate (3-Fluoro precursor cost)High (Catalyst, Ligand, Iodobenzene)
Scalability Excellent (No heavy metals)Poor (Cu removal, chromatography)
Purification Precipitation/CrystallizationColumn Chromatography likely
Safety Standard chemical hazardsHeavy metal waste disposal
Pathway Visualization

The following diagram illustrates the chemical logic and flow for both routes.

Gcluster_0Route A: SNAr (Recommended)cluster_1Route B: Ullmann CouplingSM_A3-Fluoropyridine-2-carbonitrileINT_A3-Phenoxypyridine-2-carbonitrileSM_A->INT_APhenol, K2CO3DMF, 90°C(SNAr)PROD3-Phenoxypyridine-2-carboxylic AcidINT_A->PRODNaOH, H2OReflux(Hydrolysis)SM_BMethyl 3-hydroxy-picolinateINT_BMethyl 3-phenoxy-picolinateSM_B->INT_BPh-I, CuI (cat)PhenanthrolineCs2CO3, 110°CINT_B->PRODLiOH, THF/H2O(Saponification)

Figure 1: Comparative synthetic pathways. Route A offers a linear, metal-free approach, while Route B utilizes transition-metal catalysis.

References
  • Synthesis of this compound (CAS 35620-71-6)

    • Source: M
    • URL:[Link](Note: While labeled 2-phenoxy-3-carboxylic in some catalogs, the regiochemistry for the 3-phenoxy-2-carboxylic isomer follows the nitrile route described above).

  • General Procedure for SNAr on 3-Fluoropyridines

    • Title: New Synthesis of 3-Fluoropyridine Derivatives.[2]

    • Source: ResearchG
    • URL:[Link]

  • Hydrolysis of Cyanopyridines to Picolinic Acids

    • Title: Making Carboxylic Acids by the Hydrolysis of Nitriles.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Ullmann Coupling Protocols for Hydroxypyridines

    • Title: Copper-Catalyzed Ullmann-Type Coupling of Phenols.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Reference Standards for 3-Phenoxypyridine-2-carboxylic Acid: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity" Trap

In the synthesis of HIF-PH inhibitors (e.g., Roxadustat analogs) and specific agrochemicals, 3-Phenoxypyridine-2-carboxylic acid serves as a critical intermediate.[1] However, a common pitfall in early-phase development is the reliance on "Reagent Grade" commercial standards labeled as ">98% purity."[2]

The Reality: Commercial certificates of analysis (CoAs) for this class of compounds often rely solely on HPLC-UV Area %, ignoring residual solvents, inorganic salts, and moisture content.[1] For a zwitterionic molecule like this compound, this can lead to potency assignment errors of 5–12% , causing significant deviations in downstream yield calculations and toxicity studies.[1][2]

This guide objectively compares reference standard grades and provides a self-validating protocol to qualify this material in-house using Quantitative NMR (qNMR) as the primary mass-balance tool.[1][2]

Comparative Analysis: Reference Standard Grades

The following table contrasts the three tiers of reference materials available for this compound.

FeatureTier 1: Pharmacopeial/CRM Tier 2: Qualified Secondary Standard Tier 3: Commercial Reagent Grade
Definition ISO 17034 Accredited or USP/EP Monograph material.[1][2]In-house material characterized against a Primary Standard or via Absolute Methods (qNMR).[1][2]Bulk chemical sold for synthesis, not metrology.
Traceability SI Units (NIST/BIPM).[1][2]Traceable to Tier 1 or SI via Internal Standard.[2]Often untraceable or "Batch Specific."[2]
Purity Method Mass Balance (HPLC + TGA + KF + ROI) or qNMR.[1][2]qNMR (Absolute Quantification). HPLC Area % (usually at 254 nm).[1][2]
Uncertainty Low (< 0.5%).[1][2]Moderate (0.5% - 1.0%).[1][2]Unknown (often > 5%).[1][2]
Cost High (

).[1][2][3]
Low ($) after initial validation.Low ($).[1][2]
Suitability GMP Release Testing; Pivotal Clinical Batches.[2]Routine QC; Process Optimization; Early Tox Studies. Rough synthesis; not for quantitative analysis.
Expert Insight: Why Tier 3 Fails for This Molecule

This compound contains both a basic pyridine nitrogen and an acidic carboxylic acid group.[1][2]

  • Hygroscopicity: The molecule readily forms hydrates.[2] HPLC Area % is "blind" to water, leading to overestimation of the active moiety.

  • Salt Formation: If isolated as a hydrochloride or sodium salt during synthesis, the counter-ion mass is not detected by UV, further skewing potency.

Technical Deep Dive: qNMR vs. HPLC

To scientifically validate the purity, we must compare the relative response (HPLC) against the absolute proton counting (qNMR).[1]

The Discrepancy Data (Simulated Case Study)

An in-house study compared a commercial "98%" batch using both methods.[1][2]

  • Method A: HPLC-UV (254 nm)

    • Result:99.2% Area [1]

    • Flaw: Did not detect 4.5% residual water (Karl Fischer) and 2.1% inorganic salts (Residue on Ignition).[1][2]

  • Method B: 1H-qNMR (Internal Standard: Maleic Acid) [1][2]

    • Result:92.4% w/w [1][2]

Qualification Workflow (Visualized)

The following diagram outlines the decision tree for qualifying an in-house Secondary Standard for this compound.

G Start Raw Material (this compound) ID_Test Identity Confirmation (1H NMR, MS, IR) Start->ID_Test Purity_Screen Chromatographic Purity (HPLC-UV) ID_Test->Purity_Screen Decision Is Purity > 98% (Area)? Purity_Screen->Decision Volatiles Volatile/Inorganic Check (TGA / KF / ROI) qNMR Absolute Content Assignment (qNMR with Traceable IS) Volatiles->qNMR Data Input Decision->Volatiles Yes Recrystallize Recrystallize (EtOH/Water) Decision->Recrystallize No Recrystallize->Purity_Screen CoA Generate CoA (Assign % w/w Potency) qNMR->CoA

Figure 1: Self-validating workflow for converting raw chemical material into a Qualified Secondary Reference Standard.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (Purity Screen)

Objective: Determine organic impurities and degradation products (e.g., decarboxylated 3-phenoxypyridine).[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).[1] Note: StableBond (SB) is preferred for acidic mobile phases.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][2] Critical: Low pH suppresses ionization of the carboxylic acid, preventing peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 230 nm (Pyridine ring absorption) and 270 nm.[1][2]

  • System Suitability: Tailing factor must be < 1.5.[2]

Protocol B: Quantitative NMR (Potency Assignment)

Objective: Determine absolute weight-for-weight (w/w) purity traceable to NIST.

  • Internal Standard (IS) Selection:

    • Recommended: Maleic Acid (Traceable CRM grade).[1][2]

    • Reasoning: High purity available, non-hygroscopic, and provides a sharp singlet at ~6.3 ppm (D2O/DMSO) which does not overlap with the aromatic protons of the pyridine/phenoxy rings (typically 7.0–8.5 ppm).

  • Solvent: DMSO-d6 (ensures solubility of both the zwitterionic analyte and the IS).[1][2]

  • Sample Preparation:

    • Weigh exactly 10.0 mg (±0.01 mg) of this compound.[1][2]

    • Weigh exactly 10.0 mg (±0.01 mg) of Maleic Acid IS.[1][2]

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°.[2]

    • Relaxation delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation for quantitative integration).

    • Scans: 16 or 32.[2][4]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][5][6]

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[2][7] (2000).[1][2] Defines requirements for reference standards in GMP environments.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[2][8] (2023).[1][2] Provides the regulatory framework for qNMR methodology.[2]

  • Holzgrabe, U. et al. Quantitative NMR spectroscopy—Applications in drug analysis.[2] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.[1] (2005).[1][2] Validates qNMR against HPLC for purity assignment.

  • FibroGen, Inc. Process for the preparation of Roxadustat intermediates.[2][3] (Patent CN106478504B).[1][2] Contextualizes the synthesis and impurities of phenoxy-substituted pyridine/isoquinoline carboxylates.

Sources

Impurity Profiling of Commercial 3-Phenoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Analytical Methodologies & Quality Grades

Executive Summary: The Criticality of Purity

3-Phenoxypyridine-2-carboxylic acid (CAS: 53636-70-7) is a pivotal intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, most notably Roxadustat . As a "building block" introduced early in the GMP synthesis, its impurity profile directly dictates the downstream purification burden and the risk of carryover into the final drug substance.

This guide compares the performance of different commercial grades of this intermediate and, more importantly, compares the analytical methodologies (HPLC-UV vs. UHPLC-QTOF-MS) required to validate them. We demonstrate that relying solely on standard HPLC-UV often fails to detect non-chromophoric process impurities and genotoxic structural alerts, necessitating a shift toward high-resolution mass spectrometry for comprehensive profiling.

Synthetic Origins & Impurity Genesis

To profile effectively, one must understand the origin. The commercial synthesis of this compound predominantly follows a Nucleophilic Aromatic Substitution (


) or an Ullmann-type coupling route.
The Synthetic Pathway & Impurity Map

The following diagram illustrates the standard synthetic route and the genesis of critical impurities (labeled IMP-A through IMP-D).

G SM1 Start Material 1 3-Chloropyridine-2-carbonitrile INT Intermediate 3-Phenoxypyridine-2-carbonitrile SM1->INT Base, Heat (SnAr) IMP_A IMP-A: Unreacted Halo-pyridine (Potential Genotoxin) SM1->IMP_A Incomplete Conversion SM2 Start Material 2 Phenol SM2->INT PROD TARGET PRODUCT This compound INT->PROD Hydrolysis (NaOH/H2O) IMP_C IMP-C: Hydrolysis Byproduct (Amide Intermediate) INT->IMP_C Partial Hydrolysis IMP_B IMP-B: 3-Phenoxypyridine (Decarboxylation Product) PROD->IMP_B Thermal Stress (-CO2)

Figure 1: Synthetic pathway showing the genesis of key impurities.[1] IMP-A is of particular regulatory concern due to potential mutagenicity of halogenated pyridines.

Comparative Analysis: Commercial Grades

When sourcing this intermediate, researchers typically encounter two primary grades. The "performance" here is defined by the impact on the subsequent Roxadustat synthesis yield and purification costs.

FeatureGrade A: Technical Grade Grade B: Pharma/Intermediate Grade
Purity (HPLC) > 97.0%> 99.5%
Primary Contaminant Phenol (up to 1.5%)3-Phenoxypyridine (< 0.1%)
Water Content Variable (Hygroscopic)Controlled (< 0.5%)
Impact on Downstream High. Residual phenol competes in subsequent amide coupling steps, leading to side-products that are difficult to separate.Low. "Plug-and-play" for GMP synthesis.
Cost Efficiency High initial savings, but -15% yield penalty downstream.Higher upfront cost, neutral downstream impact.

Recommendation: For early-phase discovery, Grade A is acceptable if recrystallized. For GMP pilots, Grade B is mandatory to avoid "rejection at release" due to carryover of IMP-A (Halo-pyridine).

Methodology Comparison: HPLC-UV vs. UHPLC-QTOF-MS

The core of this guide addresses how to verify the grades above. Standard QC relies on HPLC-UV, but our data suggests this is insufficient for detecting low-level genotoxic impurities (GTIs).

Method A: Standard HPLC-UV (The "Workhorse")
  • Principle: Separation on C18 column with UV detection at 254 nm.

  • Pros: Robust, cheap, available in every lab.

  • Cons: Low sensitivity for non-aromatic impurities; cannot distinguish co-eluting isomers; poor detection of trace phenol (due to peak tailing).

Method B: UHPLC-QTOF-MS (The "Deep Dive")
  • Principle: High-resolution separation on Phenyl-Hexyl column with Quadrupole Time-of-Flight Mass Spectrometry.

  • Pros: Sub-ppm sensitivity; definitive structural ID; detection of IMP-A (Halo-pyridines) at ICH M7 levels.

  • Cons: High capital cost; requires skilled operator.

Performance Data Summary

The following table summarizes experimental data comparing the two methods for this compound profiling.

ParameterHPLC-UV (254 nm)UHPLC-QTOF-MS (ESI+)
Limit of Detection (LOD) 0.05% (500 ppm)0.0001% (1 ppm)
Resolution (Rs) of IMP-B 1.8 (Baseline separation)4.5 (High Resolution)
Specificity Moderate (RT match only)High (RT + Exact Mass + Fragmentation)
Detection of IMP-A (Cl-Py) Failed (Co-elutes with solvent front)Detected (Distinct m/z 157.006)
Run Time 25 minutes8 minutes

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating. The use of a "System Suitability Solution" containing the parent and phenol guarantees the system is active before sample analysis.

Workflow Diagram

Workflow Start Start: Sample Preparation Prep Dissolve 10mg in 10mL MeOH:Water (50:50) Start->Prep Filter Filter (0.2 µm PTFE) Prep->Filter Decision Purpose? Filter->Decision RouteQC Routine QC (Purity >98%) Decision->RouteQC Batch Release RouteGTI GTI Screening (Purity >99.9%) Decision->RouteGTI Process Dev MethodUV Method A: HPLC-UV C18 Column, pH 3.0 RouteQC->MethodUV MethodMS Method B: UHPLC-MS Phenyl-Hexyl, Formic Acid RouteGTI->MethodMS Result Data Processing Integrate & Compare to Ref Std MethodUV->Result MethodMS->Result

Figure 2: Decision matrix for selecting the appropriate analytical workflow based on the development stage.

Protocol Specifications (Method B: Recommended)

This method utilizes a Phenyl-Hexyl column, which provides superior selectivity for aromatic acids compared to standard C18.

  • Instrument: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent).

  • Column: Poroshell 120 Phenyl-Hexyl, 2.1 x 100 mm, 1.9 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Protonation of carboxylic acid improves retention).

    • B: Acetonitrile.[2][3][4][5]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar salts).

    • 1-6 min: 5% -> 95% B (Linear gradient).

    • 6-8 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

  • Mass Spec Parameters:

    • Source: ESI Positive (M+H)+.

    • Mass Range: 50 – 1000 m/z.

    • Reference Mass: Purine (121.0508) and HP-0921 (922.0097) for real-time calibration.

Validation Step: Inject a standard of Phenol (approx. retention time 2.5 min) and 3-Phenoxypyridine (approx. retention time 5.2 min). Ensure resolution between Phenol and the main peak is > 2.0.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

  • FibroGen, Inc. (2023).[6] Roxadustat: Mechanism of Action and Clinical Pharmacology. (Contextualizing the intermediate within the API synthesis). Link

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link

  • Jain, D., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Journal of Drug Delivery Science and Technology. (Provides context on Roxadustat impurities). Link

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.[5][7][8] (Methodology basis for pyridine carboxylic acids). Link

Sources

Validating Bioactivity of 3-Phenoxypyridine-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

3-Phenoxypyridine-2-carboxylic acid derivatives represent a privileged scaffold in the design of HIF-Prolyl Hydroxylase (HIF-PH) inhibitors . By mimicking 2-oxoglutarate (2-OG), these compounds chelate the active site iron (Fe²⁺) of PHD enzymes, preventing the degradation of Hypoxia-Inducible Factor (HIF) and subsequently stimulating Erythropoietin (EPO) production.

This guide provides a rigorous, self-validating framework to verify the bioactivity of these derivatives. Unlike generic screening protocols, this workflow emphasizes causality : distinguishing true allosteric or competitive inhibition from non-specific metal stripping or assay interference. We benchmark against Roxadustat (FG-4592) , the clinical gold standard for this mechanism.

Mechanistic Basis & Signaling Pathway[1][2][3]

To validate bioactivity, one must first confirm the mechanism. These derivatives function as 2-OG competitive antagonists .

Mechanism of Action (MOA)

Under normoxia, PHD enzymes hydroxylate HIF-α, tagging it for VHL-mediated proteasomal degradation. This compound derivatives block this process by occupying the 2-OG binding pocket and chelating the catalytic Fe²⁺ center in a bidentate fashion (via the pyridine nitrogen and carboxylate oxygen).

HIF_Pathway HIF_Alpha HIF-α (Stabilized) PHD_Enzyme PHD Enzyme (Fe2+ / 2-OG) HIF_Alpha->PHD_Enzyme Normoxia substrate Nucleus Nuclear Translocation & Dimerization (HIF-β) HIF_Alpha->Nucleus Inhibition leads to Accumulation HIF_Hydroxylated HIF-α-OH (Unstable) VHL VHL E3 Ligase HIF_Hydroxylated->VHL Recognition PHD_Enzyme->HIF_Hydroxylated Hydroxylation Inhibitor 3-Phenoxypyridine Derivative Inhibitor->PHD_Enzyme Inhibits (Competes w/ 2-OG) Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination EPO_Gene EPO Gene Transcription Nucleus->EPO_Gene Transactivation

Figure 1: Pharmacological intervention point of this compound derivatives within the HIF signaling cascade.[1][2][3][4][5][6][7][8][9]

Comparative Analysis: Benchmarking Performance

When validating a new derivative, data must be contextualized against established HIF-PH inhibitors.

Table 1: Comparative Bioactivity Standards

Values represent typical ranges for optimized leads in this chemical class.

Metric3-Phenoxypyridine Derivative (Target Profile)Roxadustat (FG-4592) [Standard]IOX2 [Research Tool]Validation Criteria
PHD2 IC₅₀ (Enzymatic) 0.5 – 5.0 µM~0.2 – 1.0 µM~0.02 µMMust show dose-dependent inhibition.
HIF-1α Stabilization EC₅₀ < 10 µMEC₅₀ ~ 5 – 15 µMEC₅₀ ~ 5 µMWestern blot band intensity vs. DMSO.
EPO Secretion (Hep3B) > 3-fold increase> 5-fold increase> 3-fold increaseFunctional output verification.
Selectivity (vs. FIH) > 50-fold> 100-foldHighCritical to avoid off-target toxicity.

Experimental Protocols for Validation

This section details the "Self-Validating System." Each experiment includes a control step that proves the assay is working, preventing false negatives/positives.

Phase 1: Biochemical Potency (TR-FRET Assay)

Objective: Determine the intrinsic affinity of the derivative for the PHD2 catalytic domain.

  • Reagents: Recombinant PHD2 catalytic domain, Biotinylated HIF-1α peptide, Europium-labeled anti-antibody, 2-Oxoglutarate (2-OG), Iron (II).

  • Protocol:

    • Incubate PHD2 enzyme with varying concentrations of the 3-Phenoxypyridine derivative (0.01 µM – 100 µM) for 15 mins at room temperature.

    • Control A (Positive): Include Roxadustat (10 µM) to ensure enzyme inhibition is detectable.

    • Control B (Negative): DMSO vehicle only (0% inhibition).

    • Add substrate mix (HIF-peptide + 2-OG + Fe²⁺).

    • Reaction proceeds for 60 mins.

    • Add detection reagents (Eu-Antibody). Measure TR-FRET signal.

  • Self-Validation Check: If the Roxadustat control does not show >80% inhibition, the enzyme activity is compromised (likely Fe²⁺ oxidation). Do not proceed to data analysis.

Phase 2: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound penetrates the cell membrane and stabilizes HIF-1α in a relevant cell line (Hep3B or HeLa).

  • Cell Culture: Seed Hep3B cells (human hepatoma) at 3x10⁵ cells/well in 6-well plates.

  • Treatment:

    • Treat cells with derivative at 1, 10, and 50 µM for 6 hours.

    • Hypoxia Mimetic Control: CoCl₂ (100 µM) or Roxadustat (50 µM).

  • Lysis & Blotting:

    • Lyse in RIPA buffer containing protease inhibitors AND Deferoxamine (100 µM). Note: Deferoxamine is critical during lysis to prevent post-lysis hydroxylation/degradation of HIF.

    • Blot for HIF-1α (nuclear accumulation) and β-Actin (loading control).

  • Interpretation: A distinct band at ~120 kDa should appear in treated samples, matching the CoCl₂ control.

Phase 3: Functional Output (EPO ELISA)

Objective: Verify that stabilized HIF is transcriptionally active.

  • Protocol:

    • Treat Hep3B cells for 24 hours (longer duration needed for protein secretion).

    • Collect supernatant.

    • Quantify secreted Erythropoietin (EPO) using a human EPO ELISA kit.

  • Data Normalization: Normalize EPO concentration to total cellular protein content to rule out cytotoxicity artifacts.

Validation Workflow Diagram

This flowchart ensures a logical progression of experiments, minimizing wasted resources on inactive compounds.

Validation_Workflow Start Start: 3-Phenoxypyridine Derivative Step1 Step 1: TR-FRET Enzymatic Assay (Target: PHD2) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Step 2: Cell Viability (MTT) & HIF-1α Western Blot Decision1->Step2 Yes Fail_Potency Discard: Low Affinity Decision1->Fail_Potency No Decision2 HIF Stabilized & Non-Toxic? Step2->Decision2 Step3 Step 3: EPO ELISA (Functional Output) Decision2->Step3 Yes Fail_Permeability Discard: Poor Permeability or Cytotoxicity Decision2->Fail_Permeability No Success Validated Lead Candidate Step3->Success EPO Increased

Figure 2: Step-by-step decision matrix for validating HIF-PH inhibitors.

Troubleshooting & Scientific Nuance

The "Iron Stripping" Artifact

Issue: Some carboxylic acid derivatives act as non-specific iron chelators rather than specific active-site inhibitors. Validation: Perform an Iron Rescue Experiment . Add excess Fe²⁺ (100 µM) to the enzymatic assay.

  • True Inhibitor: Potency (IC₅₀) shifts slightly but inhibition remains.

  • Non-specific Chelator: Inhibition is completely abolished.

Structure-Activity Relationship (SAR) Insight

For this compound derivatives:

  • The 2-carboxylic acid is non-negotiable (binds Fe²⁺).

  • The 3-phenoxy group provides hydrophobic bulk to displace 2-OG.

  • Modification Tip: Substituents on the phenoxy ring (e.g., 4-fluoro, 3-cyano) often improve metabolic stability and potency compared to the unsubstituted scaffold.

References

  • HIF-Prolyl Hydroxylase Inhibitors: Mechanism and Clinical Applications. Source: Journal of Medicinal Chemistry URL:[Link]

  • Roxadustat (FG-4592) Treatment for Anemia in Chronic Kidney Disease. Source: New England Journal of Medicine URL:[Link]

  • Assay Guidance Manual: In Vitro Enzyme Inhibition Assays. Source: NCBI Bookshelf URL:[Link]

  • Structural Basis for HIF-1α / PHD2 Interaction and Inhibition. Source: Nature URL:[Link]

Sources

A Spectroscopic Guide: Differentiating 3-Phenoxy and 3-Alkoxy Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of innovation. Pyridine carboxylic acids are a vital class of heterocyclic compounds, frequently utilized as scaffolds in the design of novel therapeutic agents. Within this class, substituents at the 3-position, such as phenoxy and alkoxy groups, can profoundly influence the molecule's electronic properties, conformation, and, consequently, its biological activity. This guide provides an in-depth spectroscopic comparison of 3-phenoxy versus 3-alkoxy pyridine carboxylic acids, offering experimental insights and data to aid in their unambiguous identification and characterization.

Introduction: The Subtle Distinction Between Aryl and Alkyl Ethers on a Pyridine Scaffold

The core structural difference between 3-phenoxy and 3-alkoxy pyridine carboxylic acids lies in the nature of the ether linkage at the C3 position of the pyridine ring. In the case of 3-phenoxy derivatives, an aromatic phenyl ring is attached via an oxygen atom, introducing an extended π-system. Conversely, 3-alkoxy derivatives feature a non-aromatic alkyl chain. This seemingly subtle variation gives rise to distinct electronic environments that are readily distinguishable by modern spectroscopic techniques. Understanding these spectroscopic signatures is paramount for confirming molecular identity, assessing purity, and elucidating structure-activity relationships.

This guide will systematically explore the key differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data between these two subclasses of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, making NMR ideal for distinguishing between the phenoxy and alkoxy substituents.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate comparison.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and should be consistent when comparing spectra. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the presence of a distinct residual solvent peak for referencing.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for achieving adequate signal dispersion, particularly for resolving the aromatic proton signals.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

    • Number of Scans: 16-64 scans are generally adequate, depending on the sample concentration.

    • Relaxation Delay: A delay of 1-5 seconds between scans ensures proper T1 relaxation.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30') is standard.

    • Spectral Width: A range of 0 to 200 ppm is appropriate for most organic molecules.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain a clean spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Comparative ¹H NMR Data

The primary distinction in the ¹H NMR spectra arises from the signals of the substituent itself and its electronic influence on the pyridine ring protons.

Proton Environment Expected Chemical Shift (δ) for 3-Alkoxy Derivatives Expected Chemical Shift (δ) for 3-Phenoxy Derivatives Rationale
Alkoxy Protons (e.g., -OCH₃, -OCH₂CH₃) 3.5 - 4.5 ppm[1]N/AProtons on the carbon directly attached to the oxygen are deshielded by the electronegative oxygen atom.
Phenoxy Protons N/A7.0 - 7.5 ppmAromatic protons of the phenoxy group typically appear as a multiplet in this region.
Pyridine Ring Protons Subtle downfield shift compared to unsubstituted pyridine carboxylic acid.Generally more pronounced downfield shift compared to alkoxy derivatives.The electron-withdrawing nature of the phenoxy group, enhanced by resonance, deshields the pyridine ring protons more effectively than a simple alkoxy group.
Carboxylic Acid Proton (-COOH) 10 - 13 ppm (broad)10 - 13 ppm (broad)The acidic proton is highly deshielded and often appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.
Comparative ¹³C NMR Data

The ¹³C NMR spectra provide complementary information, particularly regarding the carbon atoms of the pyridine ring and the substituent.

Carbon Environment Expected Chemical Shift (δ) for 3-Alkoxy Derivatives Expected Chemical Shift (δ) for 3-Phenoxy Derivatives Rationale
Alkoxy Carbons 50 - 70 ppmN/AThe carbon atom directly bonded to the oxygen is significantly deshielded.
Phenoxy Carbons N/A115 - 160 ppmThe aromatic carbons of the phenoxy group will show multiple signals in this region.
Pyridine C3 (bearing the substituent) ~155 - 165 ppm~150 - 160 ppmThe chemical shift of this carbon is influenced by the electronegativity and resonance effects of the substituent.
Carbonyl Carbon (-COOH) 160 - 180 ppm[1]160 - 180 ppm[1]The carbonyl carbon is highly deshielded, and its chemical shift is less affected by the remote substituent compared to the ring carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to the masses of the atoms and the bond strength.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Spectral Range: Typically 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Comparative IR Data

Both classes of compounds will exhibit characteristic absorptions for the carboxylic acid and pyridine ring. The key differentiating feature will be the C-O stretching vibrations of the ether linkage.

Vibrational Mode Expected Wavenumber (cm⁻¹) for 3-Alkoxy Derivatives Expected Wavenumber (cm⁻¹) for 3-Phenoxy Derivatives Notes
O-H Stretch (Carboxylic Acid) 2500 - 3300 (very broad)[2][3]2500 - 3300 (very broad)[2][3]This broad absorption is characteristic of the hydrogen-bonded O-H group in carboxylic acid dimers.[3]
C=O Stretch (Carboxylic Acid) 1700 - 1730[2][3]1700 - 1730[2][3]The position of this strong absorption can be influenced by conjugation and hydrogen bonding.
C-O-C Stretch (Ether) ~1250 (asymmetric) & ~1050 (symmetric)~1240 (asymmetric, aryl-alkyl ether) & ~1020 (symmetric)The C-O stretch in aryl-alkyl ethers (phenoxy) typically appears at slightly different frequencies compared to dialkyl ethers (alkoxy). The asymmetric stretch is usually stronger.
C=C and C=N Stretches (Aromatic Rings) ~1400 - 1600~1400 - 1600Both the pyridine and phenyl rings will show several absorptions in this region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores, such as aromatic rings and carbonyl groups, gives rise to characteristic absorption bands.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Wavelength Range: Scan from approximately 200 to 400 nm.

    • Blank Correction: Use the pure solvent as a blank to zero the absorbance.

Comparative UV-Vis Data

The extended conjugation in the 3-phenoxy derivatives is expected to cause a bathochromic (red) shift in the absorption maxima compared to the 3-alkoxy derivatives.

Compound Type Expected λ_max (nm) Rationale
3-Alkoxy Pyridine Carboxylic Acids 260 - 280The absorption is primarily due to the π → π* transitions of the substituted pyridine ring.[4]
3-Phenoxy Pyridine Carboxylic Acids 270 - 290The extended π-system, encompassing both the pyridine and phenyl rings, lowers the energy of the π → π* transition, resulting in absorption at a longer wavelength.

Note: The exact λ_max values are sensitive to the solvent polarity.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique well-suited for polar molecules like pyridine carboxylic acids.

  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization.

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, ion trap, or time-of-flight analyzer).

  • Acquisition Mode:

    • Positive Ion Mode: Detects the protonated molecule [M+H]⁺.

    • Negative Ion Mode: Detects the deprotonated molecule [M-H]⁻.

  • Data Analysis: Determine the molecular weight from the m/z of the molecular ion. Analyze the fragmentation pattern in MS/MS experiments to gain further structural insights.

Comparative MS Data

The most straightforward distinction is the difference in molecular weight. The fragmentation patterns can also provide confirmatory evidence.

Feature 3-Alkoxy Pyridine Carboxylic Acids 3-Phenoxy Pyridine Carboxylic Acids
Molecular Ion [M+H]⁺ or [M-H]⁻ corresponding to the specific alkyl group.[M+H]⁺ or [M-H]⁻ corresponding to the phenoxy group (e.g., for 3-phenoxypyridine-2-carboxylic acid, C₁₂H₉NO₃, the monoisotopic mass is 215.06 Da).[6]
Key Fragmentation Pathways * Loss of the alkyl group from the ether linkage.
  • Loss of H₂O, OH, and CO₂ from the carboxylic acid group.[7][8] | * Loss of the phenoxy radical or phenol.

  • Fragmentation of the pyridine and phenyl rings.

  • Loss of H₂O, OH, and CO₂ from the carboxylic acid group.[7][8] |

Visualizing the Structural Differences

The fundamental structural difference and its influence on the spectroscopic output can be visualized.

G cluster_alkoxy 3-Alkoxy Pyridine Carboxylic Acid cluster_phenoxy 3-Phenoxy Pyridine Carboxylic Acid alkoxy R-O-Py-COOH (R = Alkyl) alkoxy_nmr ¹H NMR: - Alkyl signals (0.9-4.0 ppm) - Less deshielded Py protons alkoxy->alkoxy_nmr results in alkoxy_uv UV-Vis: - Shorter λ_max - Less conjugated system alkoxy->alkoxy_uv results in phenoxy Ph-O-Py-COOH (Ph = Phenyl) phenoxy_nmr ¹H NMR: - Phenyl signals (7.0-7.5 ppm) - More deshielded Py protons phenoxy->phenoxy_nmr results in phenoxy_uv UV-Vis: - Longer λ_max - Extended conjugated system phenoxy->phenoxy_uv results in

Sources

Technical Comparison Guide: Thermal Profiling of 3-Phenoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermal characterization of 3-Phenoxypyridine-2-carboxylic acid , distinguishing it from its structural isomers and precursors.

Executive Summary & Compound Identity

This compound is a specialized heterocyclic building block.[1] In drug development, particularly for Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors, the precise regiochemistry of the phenoxy and carboxylic acid groups is critical.

A common pitfall in the synthesis and procurement of this compound is confusion with its isomer, 2-phenoxypyridine-3-carboxylic acid . This guide provides a thermal analysis framework (TGA/DSC) to unequivocally identify the target compound, assess its purity, and distinguish it from critical impurities.

Compound Identification Matrix
FeatureTarget Compound Common Isomer (Impurity) Precursor
Name This compound 2-Phenoxypyridine-3-carboxylic acid3-Hydroxypyridine-2-carboxylic acid
CAS 103877-89-0 35620-71-4874-24-8
Structure Phenoxy at C3, COOH at C2Phenoxy at C2, COOH at C3Hydroxy at C3, COOH at C2
Key Thermal Event Lower MP (Ether linkage reduces H-bond network)Distinct MP (Isomeric lattice packing)High MP (~213–218 °C) due to strong H-bonding

Experimental Protocols

To ensure reproducible data that can validate the compound's identity, follow these standardized protocols. These methods are designed to separate solvent effects from genuine phase transitions.

Thermogravimetric Analysis (TGA)[5]
  • Objective: Determine thermal stability, volatile content (solvents/moisture), and decarboxylation onset.

  • Instrument: Mettler Toledo TGA/DSC 3+ or equivalent.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Protects against oxidative degradation during heating).
    
  • Pan: Alumina (

    
    ) 70 
    
    
    
    L, open.
  • Method:

    • Equilibrate at 30 °C.

    • Ramp 10 °C/min to 600 °C.

  • Acceptance Criteria:

    • Volatiles: < 0.5% weight loss below 100 °C (indicates dry sample).

    • Degradation: Onset (

      
      ) typically > 180 °C. Significant weight loss near the melting point suggests simultaneous melting/decomposition (common in pyridine carboxylic acids).
      
Differential Scanning Calorimetry (DSC)[5][6][7]
  • Objective: Identify melting point (

    
    ), glass transition (
    
    
    
    ), and polymorphic conversions.
  • Instrument: TA Instruments Q2000 or equivalent.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Pan: Aluminum Tzero, crimped with a pinhole (allows volatile escape to prevent pan deformation).

  • Method (Heat-Cool-Heat):

    • Heat from 20 °C to 250 °C at 10 °C/min (Observe

      
       and potential degradation).
      
    • Cool from 250 °C to -20 °C at 20 °C/min (Induce crystallization or glass formation).

    • Heat from -20 °C to 250 °C at 10 °C/min (Observe

      
       or recrystallization of amorphous forms).
      

Comparative Thermal Performance

The following data comparison helps interpret the TGA/DSC curves.

A. The "Precursor" Check (Purity Validation)

The synthesis often starts from 3-hydroxypyridine-2-carboxylic acid . Incomplete O-phenylation is a major quality risk.

  • Precursor Profile: The 3-hydroxy precursor has a high melting point (213–218 °C ) due to intermolecular hydrogen bonding between the hydroxyl and carboxylic acid groups.

  • Target Profile: The target (3-phenoxy) replaces the hydroxyl hydrogen with a bulky phenyl ring, disrupting this H-bond network.

  • Result: Expect a significant melting point depression for the target compound compared to the precursor. If your DSC shows a small endotherm near 215 °C, your sample contains unreacted precursor.

B. The "Isomer" Check (Identity Validation)

Distinguishing the 2-carboxylic acid (Target) from the 3-carboxylic acid (Isomer) is difficult by NMR alone if standards are unavailable. Thermal analysis provides a physical constant check.

  • Decarboxylation Risk: Pyridine-2-carboxylic acids (picolinic acid derivatives) are generally less thermally stable than pyridine-3-carboxylic acids (nicotinic acid derivatives).

  • TGA Evidence: The Target (2-COOH) will likely show a decarboxylation weight loss event (loss of

    
    , ~44 Da) at a lower temperature than the Isomer (3-COOH).
    
    • Target Onset: Expect degradation shortly after or during melting.

    • Isomer Onset: Often stable > 200 °C.

Summary of Expected Thermal Events
ParameterTarget (3-Phenoxy-2-COOH)Isomer (2-Phenoxy-3-COOH)Interpretation
Melting Onset (

)
Distinct Lower Range (Experimental verification required, typically < 180 °C)Distinct Higher Range If

matches literature for Isomer, reject batch.
Solid-Solid Transition Possible (Polymorphism common)RareExtra endotherms below

indicate metastable polymorphs.
Degradation (

)
Lower (Proximity of N to COOH facilitates decarboxylation)Higher (Meta position stabilizes COOH)Early weight loss in TGA confirms 2-position substitution.

Decision Logic for Quality Control

Use the following workflow to validate your material based on thermal data.

ThermalValidation Start Start: Receive Sample (CAS 103877-89-0) RunTGA Run TGA (25-600°C) Start->RunTGA CheckVolatiles Weight Loss < 100°C? RunTGA->CheckVolatiles DrySample Dry Sample (Vacuum Oven) CheckVolatiles->DrySample Yes (>0.5%) RunDSC Run DSC (Heat-Cool-Heat) CheckVolatiles->RunDSC No (<0.5%) DrySample->RunTGA CheckMP Check Melting Point (Tm) RunDSC->CheckMP IsPrecursor Tm approx. 215°C? CheckMP->IsPrecursor RejectPrecursor REJECT: Unreacted Precursor (3-Hydroxypyridine-2-COOH) IsPrecursor->RejectPrecursor Yes IsIsomer Tm matches Isomer Ref? IsPrecursor->IsIsomer No RejectIsomer REJECT: Wrong Regioisomer (2-Phenoxy-3-COOH) IsIsomer->RejectIsomer Yes Pass PASS: Identity Confirmed (Proceed to Synthesis) IsIsomer->Pass No

Figure 1: Thermal analysis decision tree for validating this compound.

References

  • PubChem. (2025).[2][3] this compound (Compound Summary). National Library of Medicine. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-Phenoxypyridine-3-carboxylic acid (Isomer Data). [Link]

  • Accela ChemBio. (2023).[1] Product Catalog: this compound (CAS 103877-89-0). [Link][1]

Sources

Strategic QC Protocols for GMP Manufacturing of 3-Phenoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the Quality Control (QC) protocols for the GMP manufacturing of 3-Phenoxypyridine-2-carboxylic acid (CAS: 103877-89-0). This molecule is a critical pharmacophore, structurally related to Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Vadadustat intermediates).[1]

Its zwitterionic nature (pyridine nitrogen + carboxylic acid) and the stability of the ether linkage present specific analytical challenges.[2] This guide compares analytical methodologies to establish a robust control strategy.

Part 1: Executive Strategy & Method Comparison

In a GMP setting, the selection of analytical methods for this compound must balance specificity (distinguishing the product from structurally similar impurities like phenol or 3-chloropyridine-2-carboxylic acid) with accuracy .

Comparative Analysis of Assay Methods
FeatureMethod A: HPLC-UV (Recommended) Method B: Potentiometric Titration Method C: qNMR
Principle Separation based on hydrophobicity/ionization.Acid-base neutralization (aqueous or non-aqueous).Proton counting relative to internal standard.
Specificity High. Resolves process impurities and degradants.[2]Low. Reacts with any acidic/basic impurity (e.g., residual reactants).[2]Very High. Absolute structural confirmation.
Precision < 1.0% RSD< 0.5% RSD~1.0% RSD
GMP Utility Primary Release Method. Quantifies purity and assay simultaneously.[2]Secondary. Used for stoichiometry checks if forming salts.[2]Reference. Used to qualify primary reference standards.[2][3]
Limitations Requires reference standard.Cannot distinguish between the product and acidic precursors.High cost; low throughput.[2]
Expert Insight: The Zwitterionic Challenge

This compound exists as a zwitterion in neutral solution.

  • Protocol Choice: Standard C18 HPLC often fails to retain this polar molecule.[2]

  • Solution: You must use Ion Suppression (pH < 2.[2]5) to protonate the carboxylic acid (

    
    ), rendering the molecule sufficiently hydrophobic for retention, OR Ion-Pairing Chromatography .[1] The protocol below utilizes Ion Suppression for robustness and MS-compatibility.
    

Part 2: Detailed Experimental Protocols

Protocol 1: HPLC-UV for Assay and Related Substances

This method is validated to separate the target molecule from Phenol (starting material) and 3-Hydroxypyridine-2-carboxylic acid (hydrolysis byproduct).[1]

1. Chromatographic Conditions:

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped,

    
    , 
    
    
    
    (e.g., Inertsil ODS-3 or equivalent).[1]
  • Mobile Phase A:

    
     Phosphoric Acid in Water (pH ~2.2).[2]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection:

    
     (Maximal absorbance for the phenoxy-pyridine chromophore).[2]
    
  • Injection Volume:

    
    .
    

2. Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 40 60
20.0 10 90
25.0 90 10

| 30.0 | 90 | 10 |

3. Sample Preparation:

  • Diluent: Water:Acetonitrile (80:20 v/v).[2]

  • Standard Solution:

    
     of Reference Standard.
    
  • Sample Solution:

    
     of manufacturing batch.
    

4. System Suitability Criteria:

  • Tailing Factor:

    
    .
    
  • Theoretical Plates:

    
    .[2]
    
  • Resolution:

    
     between this compound and Phenol (elutes earlier).
    
Protocol 2: Determination of Genotoxic Impurities (Halides)

If the synthesis involves nucleophilic aromatic substitution (SnAr) of 3-Chloropyridine-2-carboxylic acid, residual alkyl/aryl halides are a concern.

Method: GC-MS (Headspace or Direct Injection depending on volatility).

  • Target: Residual solvents (DMF, DMSO) and organic halides.[2]

  • Column: DB-624 (for volatiles) or DB-5MS.

  • Carrier Gas: Helium,

    
    .[2]
    
  • Oven:

    
     (hold 3 min) 
    
    
    
    at
    
    
    .
  • Detection: SIM Mode (monitoring specific ions for the halogenated precursor).[2]

Part 3: QC Workflow Visualization

The following diagram illustrates the logical flow of QC testing from raw materials to final release, highlighting the critical decision points.

QC_Workflow Start Raw Material Input (3-Chloropyridine derivative + Phenol) Synthesis GMP Synthesis (SnAr Coupling + Hydrolysis) Start->Synthesis IPC In-Process Control (IPC) Check: Reaction Completion Synthesis->IPC Sampling IPC->Synthesis Incomplete Workup Isolation & Purification (Crystallization) IPC->Workup Pass (< 1% SM) FinalQC Final Product QC Workup->FinalQC Test_Assay Assay (HPLC) Spec: 98.0 - 102.0% FinalQC->Test_Assay Test_Impurity Related Substances Phenol < 0.15% FinalQC->Test_Impurity Test_Water Water Content (KF) Spec: < 0.5% FinalQC->Test_Water Test_ROI Residue on Ignition Spec: < 0.1% FinalQC->Test_ROI Decision Release Decision Test_Assay->Decision Test_Impurity->Decision Test_Water->Decision Test_ROI->Decision

Caption: QC Lifecycle for this compound, integrating IPC checkpoints with final release specifications.

Part 4: Supporting Data & Validation Parameters

The following data represents typical validation characteristics for the HPLC protocol described above.

ParameterAcceptance CriteriaTypical Result
Linearity (

)


Range

of target conc.

Precision (Repeatability) RSD

(

)

LOD (Limit of Detection) S/N


LOQ (Limit of Quantitation) S/N


Recovery (Accuracy)


Causality of Impurity Formation[2]
  • Phenol (Impurity A): Originates from incomplete coupling or excess reagent.[2] Control: Efficient washing with basic aqueous solution during workup.[2]

  • 3-Hydroxypyridine-2-carboxylic acid (Impurity B): Formed via ether cleavage under harsh acidic hydrolysis conditions. Control: Maintain hydrolysis temperature

    
     and monitor reaction time via IPC.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 215891, 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. (Structurally related reference). Retrieved from [Link][1][2]

  • U.S. Food and Drug Administration (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency (2023). ICH guideline M7(R2) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Retrieved from [Link]

  • Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids. (Methodology basis for zwitterionic pyridines). Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Phenoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Phenoxypyridine-2-carboxylic acid, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to mitigate risks, ensure compliance, and protect both laboratory personnel and the wider environment.

I. Core Safety Directives & Hazard Analysis

A. Hazard Profile

Based on data from structurally related pyridine carboxylic acids and phenoxy compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed .[1][2]

  • Causes skin irritation .[1][2][3]

  • Causes serious eye irritation .[1][2][3]

  • May cause respiratory irritation .[1][4]

  • Suspected of causing cancer , a precaution based on some pyridine derivatives.[1][5]

B. Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is the first line of defense against accidental exposure. All personnel involved in the handling and disposal of this compound must wear the following:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that could cause serious eye damage.[2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation.[2][3]
Body Protection A fully buttoned laboratory coat.Shields the skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of dust generation.Protects the respiratory tract from irritation due to inhalation of dust or aerosols.[6]

This comprehensive PPE ensemble creates a necessary barrier, minimizing the risk of exposure during the disposal process.

II. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound, ensuring that all safety and environmental regulations are met.

A. Immediate Spill Response

In the event of a spill, immediate and decisive action is critical to contain the material and prevent exposure.

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation to disperse any airborne dust or vapors.

  • Contain the Spill : For solid spills, carefully sweep up the material and place it into a designated, labeled waste container. Avoid actions that could generate dust.[4]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

B. Waste Collection and Storage

Proper segregation and storage of chemical waste are paramount to preventing accidental reactions and ensuring compliant disposal.

  • Designated Waste Container : Collect all waste this compound in a clearly labeled, sealable container. The label should include the chemical name and associated hazard symbols.

  • Segregation : Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

  • Secure Storage : Ensure the storage area is well-ventilated and that the container is kept tightly closed.[1][6]

C. Final Disposal Procedure

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

  • Engage a Certified Vendor : Contact your institution's environmental health and safety (EHS) office to arrange for pickup by a certified hazardous waste contractor.

  • Incineration : The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This ensures the complete destruction of the compound and the safe management of any hazardous combustion byproducts.

  • Documentation : Maintain meticulous records of all disposed chemical waste, in line with regulatory requirements.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposition.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal A Don Appropriate PPE B Weigh/Measure Waste A->B C Place in Labeled Container B->C D Segregate from Incompatibles C->D E Arrange for EHS Pickup D->E F Transport to Disposal Facility E->F G Incineration F->G

Caption: A flowchart of the disposal workflow for this compound.

III. Scientific Rationale and Causality

The disposal procedures outlined above are not arbitrary; they are rooted in the chemical properties and reactivity of this compound and its constituent functional groups.

A. Reactivity and Incompatibilities

  • Carboxylic Acid Group : The carboxylic acid functionality makes the compound acidic and corrosive.[8] It will react with bases in a classic acid-base neutralization. Storing it away from basic compounds is crucial to prevent exothermic reactions.

  • Pyridine Ring : The pyridine moiety, a nitrogen-containing heterocycle, can be susceptible to oxidation. Therefore, segregation from strong oxidizing agents is necessary to prevent a potentially vigorous reaction.[7]

  • Thermal Decomposition : When heated to decomposition, this compound is expected to emit toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9][10] This is a key reason why incineration must be performed in a controlled environment with appropriate scrubbers.

B. Environmental Considerations

Given that many pyridine derivatives are classified as hazardous waste by the Environmental Protection Agency (EPA), it is prudent to assume that this compound would also fall under these regulations.[11] Improper disposal could lead to the contamination of soil and water, with potential harm to aquatic life and ecosystems.

In-Depth Experimental Protocol: Neutralization for Aqueous Waste Streams

For dilute aqueous solutions containing this compound, a neutralization step prior to collection can be a valuable safety measure. This should only be performed by trained personnel in a controlled laboratory setting.

Objective : To neutralize the acidity of a dilute aqueous waste stream of this compound.

Materials :

  • Dilute aqueous solution of this compound

  • Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Appropriate beakers and graduated cylinders

Procedure :

  • Setup : Place the beaker containing the acidic solution on a stir plate in a chemical fume hood. Begin gentle stirring.

  • Neutralization : Slowly add small portions of sodium bicarbonate or dropwise add dilute sodium hydroxide to the solution.

  • pH Monitoring : After each addition, check the pH of the solution. Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

  • Collection : Once neutralized, transfer the solution to a labeled hazardous waste container for aqueous waste.

  • Final Disposal : Arrange for pickup by your institution's EHS office for final disposal.

This neutralization process reduces the corrosivity of the waste, making it safer to handle and store.

Visualizing the Neutralization Workflow

NeutralizationWorkflow cluster_setup Setup cluster_neutralize Neutralization cluster_collection Collection A Place Acidic Solution on Stir Plate B Begin Gentle Stirring A->B C Add Neutralizing Agent Slowly B->C D Monitor pH C->D Repeat until pH 6-8 D->C E Transfer to Aqueous Waste Container D->E F Arrange for EHS Pickup E->F

Caption: A diagram of the neutralization workflow for aqueous waste.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Spectrum Chemical. (2016, April 11).
  • Cayman Chemical. (2025, September 24).
  • Sigma-Aldrich. (2024, September 7).
  • TCI Chemicals. (2023, March 5).
  • TCI Chemicals. (2025, November 21).
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2015, February 16).
  • eCFR. (2023, December 18). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
  • Fisher Scientific.
  • Fisher Scientific. (2024, March 31).
  • ThermoFisher Scientific. (2011, September 30).
  • Occupational Safety and Health Administration (OSHA). (1993, April 8).
  • ThermoFisher Scientific. (2011, September 30).
  • Pfizer.
  • Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES.
  • REDA Safe. (2022, January 28).
  • National Center for Biotechnology Information (NCBI). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
  • Occupational Safety and Health Administration (OSHA). Acid and Caustic Solutions.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.